BEBT-109
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H32N8O3 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32) |
Clave InChI |
HLHLCZJZIOARRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC |
Origen del producto |
United States |
Foundational & Exploratory
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-Depth Technical Guide on the Mechanism of Action, Preclinical, and Clinical Development
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by mutations in the epidermal growth factor receptor (EGFR). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and exon 20 insertions (exon20ins), presents a significant clinical challenge. BEBT-109 is an orally administered, pan-mutant-selective EGFR inhibitor that has demonstrated potent antitumor activity against a wide range of EGFR mutations while sparing wild-type (WT) EGFR, offering a promising therapeutic option for patients with EGFR-mutant NSCLC.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical findings for this compound.
Core Mechanism of Action
This compound is a novel, irreversible EGFR inhibitor designed to covalently bind to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain.[3] This irreversible binding leads to the potent and selective inhibition of various EGFR mutants, including TKI-sensitive mutations (Del19, L858R), the T790M resistance mutation, and challenging exon 20 insertion mutations.[1][3] A key feature of this compound is its selectivity for mutant EGFR over wild-type EGFR, which is attributed to its unique pharmacokinetic profile characterized by rapid absorption and clearance, minimizing off-target toxicities.[1] Furthermore, the primary metabolites of this compound have shown minimal activity against wild-type EGFR cell lines, contributing to a potentially wider therapeutic index compared to other EGFR inhibitors like osimertinib.[1][3]
Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[] Key downstream pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6] In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth. This compound effectively suppresses the phosphorylation of EGFR and its downstream signaling proteins, such as AKT and ERK1/2, thereby inhibiting tumor cell proliferation and inducing apoptosis.[3][7]
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. oncotarget.com [oncotarget.com]
The Discovery of BEBT-109: A Pan-Mutant EGFR Inhibitor for Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical evaluation of BEBT-109, a novel, potent, and orally bioavailable pan-mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant anti-tumor activity against a wide range of EGFR mutations, including the common sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and notoriously difficult-to-treat exon 20 insertion mutations.[1][2] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and discovery workflow.
Introduction: The Challenge of EGFR Mutations in NSCLC
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, which drives tumor proliferation and survival. While targeted therapies in the form of EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients, the emergence of drug resistance, often mediated by secondary mutations like T790M or the presence of intrinsic resistance mechanisms in mutations such as exon 20 insertions, remains a major clinical challenge. This necessitates the development of next-generation inhibitors with broader activity against a wide spectrum of EGFR mutations.
This compound was developed to address this unmet need. It is a covalent, irreversible inhibitor designed to target the Cys797 residue in the ATP binding pocket of EGFR, leading to sustained inhibition of kinase activity.[3] Preclinical and early clinical data suggest that this compound possesses a favorable pharmacokinetic profile and potent anti-tumor efficacy across various EGFR-mutant NSCLC models.[1][4]
Rationale for a Pan-Mutant EGFR Inhibitor
The evolution of EGFR mutations in NSCLC necessitates a therapeutic agent with broad activity. First-generation TKIs are effective against sensitizing mutations but are rendered ineffective by the T790M mutation. Second-generation TKIs have broader activity but are often limited by toxicity due to inhibition of wild-type (WT) EGFR. Third-generation inhibitors like osimertinib effectively target T790M but have limitations against other resistance mutations and certain exon 20 insertions. A pan-mutant inhibitor like this compound aims to overcome these limitations by potently inhibiting a wide array of clinically relevant EGFR mutations while maintaining a significant selectivity window over WT EGFR, thereby promising a more durable and broad-spectrum therapeutic response.
Quantitative Data Summary
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against a wide range of EGFR mutations while sparing wild-type EGFR. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of EGFR Kinase Activity
| EGFR Variant | This compound Kd (nmol/L) |
| L858R/T790M | 0.05[4] |
| Wild-Type | 4.45[4] |
Table 2: Cellular IC50 Values for this compound and Comparators
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| PC-9 | Del19 | 1.7[4] | - |
| HCC827 | Del19 | - | - |
| H1975 | L858R/T790M | 1.0[4] | 3.9[4] |
| Ba/F3-EGFR-G719A | G719A | - | - |
| Ba/F3-EGFR-L861Q | L861Q | - | - |
| Ba/F3-EGFR-S768I | S768I | - | - |
Note: Dashes indicate data not available in the provided search results.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice demonstrated that this compound is rapidly absorbed with a high maximum concentration (Cmax) and has a moderate clearance rate.[4]
Table 3: Pharmacokinetic Parameters of this compound in H1975 Xenograft Mouse Model (60 mg/kg oral dose)
| Parameter | Value |
| Tmax (tumor) | ~1.0 hour[4] |
| T1/2 (tumor) | 3.44 hours[4] |
| Cmax (tumor) | 4120 ng/g[4] |
| AUC (tumor) | 28,270 ng/g*h[4] |
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant dose-dependent tumor growth inhibition in various NSCLC xenograft models.[4]
Table 4: Tumor Growth Inhibition in NSCLC Xenograft Models
| Xenograft Model (Mutation) | Treatment | Tumor Growth Inhibition |
| H1975 (L858R/T790M) | This compound (30 mg/kg, qd) | Comparable to Osimertinib (25 mg/kg, qd)[4] |
| H1975 (L858R/T790M) | This compound (60 mg/kg, qd) | Comparable to Osimertinib (25 mg/kg, qd)[4] |
| H1975 (A767_V769dupASV) | This compound (40 mg/kg, bid) | More potent than Osimertinib (20 mg/kg, qd)[4] |
| PC-9 (Del19) | This compound (60 mg/kg, qd) | Tumor disappearance[4] |
| HCC827 (Del19) | This compound (qd) | Tumor disappearance[4] |
EGFR Signaling Pathway and this compound Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. This compound, as a covalent irreversible inhibitor, binds to the cysteine 797 residue within the ATP-binding pocket of EGFR, thereby blocking its kinase activity and preventing the activation of these downstream pathways.
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the enzymatic inhibitory activity of this compound against various EGFR kinase domains.
-
Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-33P]ATP.
-
Procedure (General TR-FRET):
-
Recombinant EGFR kinase domains (wild-type and mutants) are incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on various NSCLC cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Procedure:
-
NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound or a vehicle control for 72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on EGFR signaling pathways.
-
Procedure:
-
Cells are treated with this compound for a specified time, followed by stimulation with EGF where appropriate.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NSCLC Xenograft Model
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Procedure:
-
Human NSCLC cells (e.g., H1975, PC-9) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules. A vehicle control is also included.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow for this compound Discovery
The discovery and development of a targeted inhibitor like this compound follows a structured workflow, from initial concept to preclinical evaluation.
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor with potent preclinical activity against a broad range of EGFR mutations implicated in NSCLC. Its favorable pharmacokinetic profile and robust in vivo efficacy in various xenograft models, including those with T790M and exon 20 insertion mutations, highlight its potential as a valuable therapeutic option for patients with EGFR-mutant NSCLC. Further clinical investigation is warranted to fully elucidate its safety and efficacy in this patient population. The ongoing and planned clinical trials will be crucial in defining the role of this compound in the evolving landscape of targeted therapies for NSCLC.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer
For Immediate Release
This technical guide details the robust preclinical evidence supporting the efficacy of BEBT-109, a novel, potent, and pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The data herein demonstrates this compound's significant anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations, including those resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).
Executive Summary
This compound is an irreversible, covalent inhibitor of EGFR that has demonstrated superior potency against a wide range of EGFR mutations, including TKI-sensitive (exon 19 deletions, L858R) and resistant (T790M, exon 20 insertions) mutations, while sparing wild-type EGFR. This selectivity profile suggests a favorable therapeutic window with potentially reduced off-target toxicities. Preclinical studies, encompassing in vitro cellular assays and in vivo xenograft models, have consistently shown that this compound effectively inhibits EGFR signaling, suppresses tumor growth, and, in some cases, leads to complete tumor regression.
Data Presentation
In Vitro Efficacy: Inhibition of Cell Viability
This compound has demonstrated potent inhibition of cell viability across a panel of NSCLC cell lines with diverse EGFR mutation profiles. The half-maximal inhibitory concentrations (IC50) were determined using a CellTiter-Glo® luminescent cell viability assay.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) |
| PC-9 | Exon 19 deletion | 1.7 |
| HCC827 | Exon 19 deletion | Not explicitly stated, but potent activity shown |
| H1975 | L858R, T790M | 1.0 |
| Ba/F3 | EGFR-A767_V769dupASV (Exon 20 insertion) | 10.5 |
| H1975 | EGFR-A767_V769dupASV (Exon 20 insertion) | 7.8 - 73.1 (for various exon 20 insertions) |
| H460 | Wild-type EGFR | Less active |
| Ba/F3 | EGFR-deficient | Less active |
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of this compound was evaluated in various NSCLC xenograft models established in nude mice. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition and regression.[1]
| Xenograft Model | EGFR Mutation | Treatment and Dose | Outcome |
| H1975 | L858R, T790M | This compound (7.5, 15, 30, 60 mg/kg, daily) | Dose-dependent tumor growth inhibition. 30 and 60 mg/kg doses induced complete tumor regression. |
| PC-9 | Exon 19 deletion | This compound | Tumor disappearance. |
| HCC827 | Exon 19 deletion | This compound | Tumor disappearance. |
| H1975 (Exon 20 ins) | A767_V769dupASV | This compound (40 mg/kg, twice daily) | More potent tumor growth inhibition compared to osimertinib. |
| Ba/F3 (Exon 20 ins) | A767_V769dupASV | This compound (40 mg/kg, twice daily) | Better tumor growth inhibition than osimertinib. |
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of NSCLC cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human NSCLC cell lines (PC-9, HCC827, H1975, H460) and murine Ba/F3 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: Cells were seeded in 96-well plates and treated with serially diluted concentrations of this compound or a vehicle control for 72 hours.
-
Data Acquisition: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment: NSCLC cells (e.g., H1975) were treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 6 hours).
-
Protein Extraction: Cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling molecules such as AKT, p-AKT, ERK, and p-ERK.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
Methodology:
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: NSCLC cells (e.g., H1975, PC-9, HCC827) were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a specified volume (e.g., approximately 200 mm³), mice were randomized into treatment and control groups. This compound was administered orally once or twice daily at various doses. The vehicle was administered to the control group.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration of treatment. Tumor growth inhibition was calculated.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow Diagram
References
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Target Profile and Selectivity of BEBT-109
Introduction
This compound is an orally administered, potent, and pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with non-small cell lung cancer (NSCLC) harboring various EGFR mutations.[1][2] Developed by BeBetter Med Inc., this compound is designed to address the challenges of drug resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly in patients with EGFR exon 20 insertion mutations.[3] This technical guide provides a comprehensive overview of the target profile, selectivity, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Target Profile and Selectivity
This compound is a highly selective inhibitor of mutant forms of the EGFR tyrosine kinase.[4] Its design as a covalent irreversible inhibitor allows for potent and sustained target engagement.[1] Preclinical studies have demonstrated that this compound exhibits significantly greater potency against various EGFR mutants compared to wild-type EGFR, which is crucial for minimizing off-target toxicities.[1][4]
Quantitative Data on Target Affinity and Cellular Potency
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The binding affinity to the EGFR kinase domain is presented as the dissociation constant (Kd), while the potency in inhibiting cancer cell growth is measured by the half-maximal inhibitory concentration (IC50).
| Target | Assay Type | Metric | Value (nmol/L) |
| EGFR L858R/T790M | EGFR Binding Assay | Kd | 0.05[4] |
| Wild-Type EGFR | EGFR Binding Assay | Kd | 4.45[4] |
Table 1: this compound Binding Affinity for Mutant vs. Wild-Type EGFR.
| Cell Line | EGFR Mutation | Metric | This compound (nmol/L) | Osimertinib (nmol/L) |
| H1975 | L858R/T790M | IC50 | 1.0[4] | 3.9[4] |
| PC-9 | Del19 | IC50 | Data not available | Data not available |
| HCC827 | Del19 | IC50 | Data not available | Data not available |
| H460 | Wild-Type EGFR | IC50 | Less active than against mutant[4] | Less active than against mutant[4] |
| Ba/F3 | EGFR-deficiency | IC50 | Less active than against mutant[4] | Less active than against mutant[4] |
Table 2: this compound In Vitro Cell Viability (IC50) in NSCLC Cell Lines.
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of the EGFR kinase.[1] Its mechanism involves the formation of a covalent bond with the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks the kinase activity of EGFR, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival.[4]
EGFR Signaling Pathway Inhibition
The binding of this compound to mutant EGFR prevents the autophosphorylation of the receptor, thereby inhibiting the activation of key downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the target profile and selectivity of this compound.
EGFR Binding Assay
This assay is performed to determine the binding affinity (Kd) of this compound to both wild-type and mutant EGFR kinases.
Caption: Workflow for a typical EGFR binding assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant wild-type and mutant (L858R/T790M) EGFR kinase domains are purified. A serial dilution of this compound is prepared in an appropriate buffer.
-
Incubation: The EGFR kinase is incubated with varying concentrations of this compound in a microplate to allow for binding.
-
Detection: A fluorescently labeled ATP-competitive tracer is added to the wells. The binding of the tracer to the kinase is detected using a suitable plate reader. The displacement of the tracer by this compound results in a decrease in the fluorescent signal.
-
Data Analysis: The binding data is plotted as a function of the this compound concentration, and the dissociation constant (Kd) is calculated by fitting the data to a suitable binding model.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effect of this compound on various NSCLC cell lines and to calculate the IC50 values.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol:
-
Cell Seeding: NSCLC cell lines (e.g., H1975, PC-9, HCC827, H460) and a control cell line (e.g., Ba/F3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and a comparator compound (e.g., osimertinib).
-
Incubation: The plates are incubated for 72 hours to allow the compound to exert its cytotoxic effects.
-
Reagent Addition: CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence Measurement: The luminescence is measured using a plate luminometer.
-
Data Analysis: The luminescence data is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for Phospho-EGFR
This technique is used to confirm the inhibitory effect of this compound on EGFR signaling by detecting the phosphorylation status of EGFR and its downstream targets.
Caption: General workflow for Western blotting.
Detailed Protocol:
-
Cell Treatment: NSCLC cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound is a potent and selective pan-mutant EGFR inhibitor with a well-defined mechanism of action. Its high affinity for a range of EGFR mutations, coupled with its selectivity over wild-type EGFR, positions it as a promising therapeutic agent for the treatment of NSCLC. The preclinical data, supported by robust experimental methodologies, provide a strong rationale for its continued clinical development. The unique pharmacokinetic profile of this compound, characterized by rapid absorption and clearance, may further contribute to a favorable safety profile by minimizing off-target toxicities.[1] As clinical data continues to emerge, this compound holds the potential to become a valuable addition to the therapeutic arsenal for patients with EGFR-mutant NSCLC.[2]
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. OUH - Protocols [ous-research.no]
- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of BEBT-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BEBT-109 is an investigational, orally administered, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1] Developed to address the challenges of resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), this compound has demonstrated promising antitumor activity in preclinical and clinical settings.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, summarizing key data from available studies and detailing the experimental methodologies employed. The document also visualizes the EGFR signaling pathway and a representative clinical trial workflow to provide a deeper understanding of the drug's mechanism and evaluation process.
Introduction to this compound
This compound is a novel, irreversible EGFR inhibitor designed to target a wide range of EGFR mutations, including the T790M resistance mutation and exon 20 insertions, while sparing wild-type EGFR.[1][3] This selectivity is achieved through its unique covalent binding to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[3] By exhibiting a favorable safety profile and potent antitumor efficacy, this compound is being positioned as a potential new therapeutic option for patients with EGFR-mutated NSCLC.[2][4]
Mechanism of Action: EGFR Signaling Inhibition
The epidermal growth factor receptor is a key mediator of cell signaling pathways that control cell proliferation, survival, and differentiation.[5] In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. This compound acts by irreversibly inhibiting the tyrosine kinase activity of these mutant EGFRs, thereby blocking downstream signaling.
Pharmacokinetic Profile
Preclinical and clinical studies have highlighted the unique pharmacokinetic profile of this compound, characterized by rapid absorption and clearance, which is advantageous for a covalent irreversible inhibitor as it may minimize off-target toxicities.[1][3]
Absorption and Distribution
This compound is orally administered and demonstrates rapid absorption.[1][6] Pharmacokinetic data from a first-in-human Phase Ia study showed a dose-proportional increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) with no significant drug accumulation observed with daily dosing.[4]
Metabolism
The metabolism of this compound has been investigated, and its primary metabolites have been found to have weak activity against wild-type EGFR cell lines.[1][3] This is a notable feature compared to the active metabolite of osimertinib, AZ5104, suggesting a potentially wider therapeutic window for this compound.[3] The main metabolites are designated as M5 and M6.[3]
Elimination
This compound is characterized by quick in vivo clearance.[1][3] The rapid elimination, coupled with its irreversible binding to the target, means that the pharmacodynamic effect persists even after the drug has been cleared from systemic circulation.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for this compound from clinical trials.
| Study Phase | Dose | Cmax | Tmax | AUC | Half-life (T1/2) | Notes |
| Phase Ia | 20-180 mg/day | Dose-proportional increase | Short | Dose-proportional increase | Short | No significant drug accumulation was observed.[4] |
| Preclinical | Not specified | High | Short | Reduced | Short | Designed for rapid absorption and quick in vivo clearance.[3] |
Note: Specific numerical values for Cmax, Tmax, AUC, and T1/2 are not yet fully available in the public domain and would be populated from detailed clinical study reports.
Experimental Protocols
The pharmacokinetic properties of this compound have been primarily evaluated in a first-in-human, single-arm, open-label, two-stage clinical trial (CTR20192575).[4]
Phase Ia Dose-Escalation Study
-
Objective: To evaluate the safety and pharmacokinetics of this compound.[4]
-
Patient Population: 11 patients with EGFR T790M-mutated advanced non-small cell lung cancer (aNSCLC).[4]
-
Dosing Regimen: this compound was administered orally at doses ranging from 20 to 180 mg per day.[4]
-
Pharmacokinetic Sampling: Plasma samples were collected at predefined time points to determine the concentrations of this compound. Preliminary pharmacokinetic profiles were assessed on day 1 and day 28.[6]
-
Analytical Method: While not explicitly stated in the abstracts, plasma concentrations of this compound and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Phase Ib Dose-Expansion Study
-
Objective: To evaluate the safety and efficacy of this compound.[4]
-
Patient Population: 18 patients with EGFR exon 20 insertion (ex20ins)-mutated treatment-refractory aNSCLC.[4]
-
Dosing Regimen: Three dose levels were evaluated in the expansion phase.[4]
Future Directions
Ongoing and planned Phase II and III clinical trials will provide more comprehensive data on the pharmacokinetics, efficacy, and safety of this compound in larger patient populations with various EGFR mutations.[2][7] These studies will further elucidate the optimal dosing strategy and clinical utility of this compound in the management of NSCLC.
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor with a distinct pharmacokinetic profile characterized by rapid oral absorption and fast in vivo clearance. This profile, combined with the low activity of its metabolites against wild-type EGFR, suggests a favorable therapeutic index. The dose-proportional increase in exposure allows for predictable dosing. Further clinical investigation is warranted to fully establish the role of this compound in the treatment landscape of EGFR-mutated NSCLC.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
BEBT-109 for EGFR Exon 20 Insertion Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (Ex20ins) mutations represent a challenging molecular subtype of non-small cell lung cancer (NSCLC) that confers primary resistance to conventional EGFR tyrosine kinase inhibitors (TKIs). BEBT-109 is an investigational, orally bioavailable, pan-mutant-selective EGFR inhibitor that has demonstrated significant preclinical and clinical activity against NSCLC harboring EGFR Ex20ins mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and clinical trial findings, with a focus on its potential as a therapeutic agent for this patient population.
Introduction: The Challenge of EGFR Exon 20 Insertion Mutations
EGFR activating mutations are well-established oncogenic drivers in NSCLC, with exon 19 deletions and the L858R point mutation being the most common. These mutations confer sensitivity to multiple generations of EGFR TKIs. However, EGFR Ex20ins mutations, which account for approximately 4-12% of all EGFR mutations in NSCLC, are a heterogeneous group of alterations that result in a structural change in the ATP-binding pocket of the EGFR kinase domain.[1][2] This altered conformation sterically hinders the binding of many EGFR inhibitors, leading to de novo resistance.[1][2] Patients with EGFR Ex20ins-mutant NSCLC have a poorer prognosis compared to those with more common EGFR mutations, highlighting the urgent need for effective targeted therapies.[3]
This compound: A Pan-Mutant-Selective EGFR Inhibitor
This compound is a novel, irreversible EGFR TKI designed to potently inhibit a wide range of EGFR mutations, including TKI-sensitive (e.g., exon 19 deletions, L858R) and resistant (e.g., T790M, Ex20ins) alterations, while sparing wild-type (WT) EGFR.[4][5] Its chemical structure features an acrylamide moiety that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR, leading to sustained target inhibition.[4]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR kinase domain. By covalently binding to Cys797, it irreversibly blocks EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][6] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
dot
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against a range of EGFR mutations, including various Ex20ins subtypes, in cellular assays.[4] A key feature of this compound is its selectivity for mutant EGFR over WT EGFR, which is anticipated to result in a wider therapeutic window and reduced toxicity.[4]
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 | L858R, T790M | 1.0 | 3.9 |
| Ba/F3 | A767_V769dupASV | Not specified | Not specified |
| PC-9 | Del19 | 1.7 | Not specified |
| HCC827 | Del19 | Not specified | Not specified |
| Ba/F3 | G719A | Not specified | Not specified |
| Ba/F3 | L861Q | Not specified | Not specified |
| Ba/F3 | S768I | Not specified | Not specified |
| Data summarized from published preclinical studies.[4][5] |
In Vivo Anti-Tumor Efficacy
In xenograft models using human NSCLC cell lines with EGFR mutations, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.[4][5] Notably, this compound demonstrated potent anti-tumor activity in models harboring EGFR Ex20ins mutations.[5]
| Xenograft Model | EGFR Mutation | This compound Treatment | Outcome |
| PC-9 | Del19 | 40 mg/kg bid | Tumor disappearance |
| HCC827 | Del19 | 40 mg/kg bid | Tumor disappearance |
| H1975 | L858R, T790M | 40 mg/kg bid | Tumor disappearance |
| EGFR Exon 20 Insertion | Exon 20 Insertion | Not specified | Tumor regression |
| Data summarized from published preclinical studies.[4][5] |
Clinical Development
This compound is being evaluated in a Phase I/II clinical trial (NCT06706713) for the treatment of patients with locally advanced or metastatic NSCLC with EGFR Ex20ins mutations.[7][8]
Phase I Study (CTR20192575)
A first-in-human, single-arm, open-label, two-stage study was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound.[9]
-
Phase Ia (Dose-Escalation): This phase enrolled 11 patients with EGFR T790M-mutated advanced NSCLC to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[9] No dose-limiting toxicities were observed in the dose range of 20-180 mg/day.[9]
-
Phase Ib (Dose-Expansion): This phase enrolled 18 patients with EGFR Ex20ins-mutated, treatment-refractory advanced NSCLC.[9]
Key Clinical Trial Results (Phase Ib)
| Parameter | Result |
| Objective Response Rate (ORR) | 44.4% (8 of 18 patients) |
| Median Progression-Free Survival (PFS) | 8.0 months (95% CI, 1.33-14.67) |
| Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (100%; 22.2% ≥Grade 3), Rash (66.7%; 5.6% ≥Grade 3), Anemia (61.1%; 0% ≥Grade 3) |
| Data from the first-in-human Phase I study.[9] |
These preliminary findings suggest that this compound has a manageable safety profile and promising anti-tumor activity in patients with refractory EGFR Ex20ins-mutated NSCLC.[9]
Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
dot
Caption: General workflow for in vitro cell proliferation assay.
-
Cell Lines: Human NSCLC cell lines harboring various EGFR mutations (e.g., H1975 for L858R/T790M, and Ba/F3 or other cells engineered to express specific EGFR Ex20ins mutations) and WT EGFR are used.[4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, a comparator drug (e.g., osimertinib), or vehicle control for 72 hours.[4]
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.
-
EGFR Phosphorylation Assay (Western Blotting)
-
Cell Culture and Treatment: NSCLC cells are cultured and treated with varying concentrations of this compound or a comparator for a specified period (e.g., 6 hours).[4]
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream signaling proteins (p-AKT, p-ERK), total downstream proteins (AKT, ERK), and a loading control (e.g., β-actin).
-
The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with this compound, a comparator, or vehicle control.[4]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., p-EGFR levels by Western blot or immunohistochemistry).
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor with demonstrated preclinical and early clinical efficacy against NSCLC harboring EGFR exon 20 insertion mutations. Its ability to potently inhibit a broad range of EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR suggests it may offer a significant therapeutic advantage for this underserved patient population. Ongoing and future clinical trials will be crucial in further defining the safety and efficacy of this compound and its potential role in the treatment landscape of EGFR-mutant NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. EGFR Exon 20 Insertion Mutations Display Sensitivity to Hsp90 Inhibition in Preclinical Models and Lung Adenocarcinomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Exon 20 Insertions in Non–Small Cell Lung Cancer: Recent Advances and Clinical Updates | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BEBT-109: A Pan-Mutant-Selective Inhibitor Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The secondary T790M mutation in exon 20 of the EGFR gene is the most common mechanism of resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases.[1][2][3] This "gatekeeper" mutation increases the affinity of the receptor for ATP, sterically hindering the binding of reversible TKIs.[2][3] BEBT-109 has emerged as a potent, oral, pan-mutant-selective EGFR inhibitor designed to overcome this resistance mechanism.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the role of this compound in treating T790M-positive NSCLC, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound is a third-generation, irreversible EGFR TKI.[6] Its mechanism of action involves the formation of a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[7][8] This irreversible binding allows this compound to effectively inhibit the activity of EGFR, even in the presence of the T790M mutation. A key advantage of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR.[4][7] This selectivity, coupled with its rapid absorption and clearance, contributes to a favorable safety profile by minimizing off-target toxicities commonly associated with less selective EGFR inhibitors.[4][5] Furthermore, the main metabolites of this compound lack significant activity against wild-type EGFR, further enhancing its safety.[4]
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent and selective antitumor activity of this compound against EGFR-mutant NSCLC, particularly those harboring the T790M resistance mutation.
In Vitro Activity
This compound has shown superior inhibitory effects against various EGFR TKI-sensitive and resistant mutations compared to other TKIs.[7]
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Reference |
| H1975 | L858R + T790M | 1.0 | 3.9 | [7] |
Table 1: In vitro anti-proliferative activity of this compound against the T790M mutant cell line.
In Vivo Efficacy
Xenograft models using human NSCLC cell lines have confirmed the potent in vivo antitumor efficacy of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition and even tumor regression in various EGFR-mutant models, including those with the T790M mutation.[4][7]
| Xenograft Model | EGFR Mutation | This compound Dosing | Outcome | Reference |
| H1975 | L858R + T790M | 7.5, 15, 30, and 60 mg/kg (daily) | Dose-dependent tumor growth inhibition | [7] |
| H1975 | L858R + T790M | Not specified | Tumor disappearance | [4] |
Table 2: In vivo antitumor efficacy of this compound in T790M xenograft models.
Clinical Efficacy and Safety
Clinical trials have provided preliminary evidence of the safety and antitumor activity of this compound in patients with advanced NSCLC harboring the T790M mutation.
Phase I Clinical Trial
A first-in-human, two-stage Phase Ia/Ib study evaluated the safety, pharmacokinetics, and efficacy of this compound.[9] The Phase Ia dose-escalation part enrolled 11 patients with EGFR T790M-mutated advanced NSCLC.[9]
| Patient Population | Dosage Range | Key Findings | Reference |
| EGFR T790M-mutated aNSCLC (n=11) | 20-180 mg/day | No dose-limiting toxicity observed. Acceptable safety profile. Objective responses observed in the first and second dosing cohorts. | [4][9] |
Table 3: Overview of the Phase Ia clinical trial of this compound in T790M-mutated NSCLC.
In a dose-escalation trial for advanced NSCLC with the EGFR T790M mutation, objective response rates (ORR) of 66.7% to 100% and a disease control rate (DCR) of 100% were observed in the 80 mg/day, 120 mg/day, and 180 mg/day dosage groups, with no grade 3 or higher adverse events reported.[10]
Signaling Pathway and Mechanism of Action
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy at Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
BEBT-109: A Pan-Mutant-Selective Inhibitor Targeting EGFR Downstream Signaling Pathways in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BEBT-109, a novel, orally administered, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It details the mechanism of action, its effects on critical downstream signaling pathways, and the methodologies used to evaluate its efficacy. This compound has demonstrated potent antitumor activity in preclinical models and promising clinical responses in patients with EGFR-mutant non-small cell lung cancer (NSCLC), including those with resistance to previous therapies.[1][2]
Mechanism of Action
This compound is an irreversible EGFR tyrosine kinase inhibitor (TKI).[3] It is designed with an acrylamide moiety that covalently binds to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain.[3] This irreversible binding effectively blocks EGFR signaling. A key advantage of this compound is its high potency and selectivity for mutant forms of EGFR over wild-type (WT) EGFR.[1][3] This selectivity, along with its rapid absorption and clearance, potentially minimizes off-target toxicities and offers a wider therapeutic window.[1][3]
Overview of EGFR Downstream Signaling
The activation of EGFR, often through mutations in NSCLC, triggers a cascade of intracellular signaling events that drive tumor cell proliferation, survival, and growth.[4][5] Two of the most critical downstream pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.[4][6]
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[4][7]
Hyperactivation of these pathways is a hallmark of EGFR-driven cancers.[4]
This compound's Effect on Downstream Signaling Pathways
This compound effectively suppresses the phosphorylation of EGFR and, consequently, its primary downstream signaling proteins, phospho-AKT (p-AKT) and phospho-ERK (p-ERK), in a dose-dependent manner.[3] Preclinical studies have shown that in H1975 cells (harboring L858R/T790M mutations), this compound causes considerable inhibition of EGFR phosphorylation at a concentration of 10 nmol/L, demonstrating approximately 10 times greater potency than osimertinib.[3] This inhibition disrupts the oncogenic signals that drive tumor growth.
The following tables summarize the quantitative data on this compound's inhibitory effects on cell viability and protein phosphorylation.
Table 1: IC₅₀ Values of this compound vs. Osimertinib in EGFR-Mutant and WT Cell Lines [3]
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) |
| PC-9 | Del19 (TKI-Sensitive) | 0.8 | 4.6 |
| HCC827 | Del19 (TKI-Sensitive) | 0.5 | 2.1 |
| H1975 | L858R/T790M (TKI-Resistant) | 1.0 | 3.9 |
| H460 | Wild-Type EGFR | 245.5 | 894.4 |
| Ba/F3 | EGFR-Deficient | >1000 | >1000 |
Table 2: Inhibition of EGFR Pathway Phosphorylation [3]
| Cell Line | Treatment (6h) | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition |
| H1975 | This compound (10nM) | Strong | Strong | Strong |
| H1975 | Osimertinib (10nM) | Moderate | Moderate | Moderate |
Experimental Protocols
The evaluation of this compound's effect on EGFR signaling pathways relies on standard molecular and cellular biology techniques.
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated EGFR, AKT, and ERK, to assess the inhibitory effect of this compound.
Protocol:
-
Cell Culture and Treatment: EGFR-mutant NSCLC cell lines (e.g., H1975) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a comparator drug (e.g., osimertinib) for a specified duration (e.g., 6 hours).[3]
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-EGFR, p-AKT, p-ERK, and total EGFR, AKT, ERK, as well as a loading control (e.g., GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
This assay is used to measure the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. It is used to determine the IC₅₀ values.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs for a period of 3 days.[3]
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Signal Measurement: The plate is mixed and incubated to stabilize the luminescent signal. Luminescence is then measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is used to generate dose-response curves and calculate IC₅₀ values.
Summary of Preclinical and Clinical Findings
-
In Vitro: this compound demonstrates superior potency compared to osimertinib in inhibiting the growth of tumor cells with both TKI-sensitive (Del19, L861Q) and TKI-resistant (T790M, exon 20 insertions) EGFR mutations, while sparing wild-type EGFR cells.[3]
-
In Vivo: Oral administration of this compound leads to significant tumor regression, and in some cases, complete disappearance in various xenograft models, including PC-9, HCC827, and H1975.[1][3]
-
Clinical Trials: A first-in-human Phase I study showed that this compound has an acceptable safety profile in patients with EGFR T790M-mutated NSCLC.[2] In a Phase Ib expansion study for patients with refractory EGFR exon 20 insertion-mutated NSCLC, this compound demonstrated favorable antitumor activity, with an objective response rate (ORR) of 44.4% and a median progression-free survival (PFS) of 8.0 months.[2]
Conclusion
This compound is a potent, pan-mutant-selective EGFR inhibitor that effectively blocks the phosphorylation of EGFR and key downstream signaling molecules, including AKT and ERK. Its robust preclinical activity against a wide range of EGFR mutations, including those resistant to other TKIs, and its promising safety and efficacy in early clinical trials, position this compound as a significant potential therapeutic option for patients with EGFR-mutant NSCLC.[1][2][3] The targeted disruption of these critical oncogenic pathways underscores its rational design and clinical potential.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for BEBT-109 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies of BEBT-109, a potent and selective pan-mutant inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following information is designed to guide researchers in assessing the cellular activity and mechanism of action of this compound in non-small cell lung cancer (NSCLC) cell lines.
Introduction
This compound is an irreversible, pan-mutant-selective EGFR inhibitor that targets a range of EGFR mutations, including the T790M resistance mutation and exon 20 insertions, while sparing wild-type EGFR. This selectivity is intended to enhance its therapeutic index by minimizing off-target toxicities. The protocols outlined below describe methods to quantify the inhibitory activity of this compound on the proliferation of cancer cell lines and to analyze its effects on EGFR signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Osimertinib against various EGFR-mutant and Wild-Type Cell Lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| TKI-Sensitive Mutants | |||
| PC-9 | Del19 | 1.7 | 3.9 |
| HCC827 | Del19 | Not Reported | Not Reported |
| Ba/F3-EGFR-G719A | G719A | 5.3 | 62.1 |
| Ba/F3-EGFR-L861Q | L861Q | 51.7 | 289.5 |
| Ba/F3-EGFR-S768I | S768I | Not Reported | Not Reported |
| TKI-Resistant Mutants | |||
| H1975 | L858R, T790M | 1.0 | 3.9 |
| Ba/F3-EGFR-A767_V769dupASV | Exon 20 Insertion | Not Reported | Not Reported |
| Wild-Type EGFR | |||
| A549 | Wild-Type | >10,000 | >10,000 |
| HBE | Wild-Type | >10,000 | >10,000 |
Data is compiled from publicly available research. "Not Reported" indicates that specific values were not found in the reviewed literature.
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the viability of NSCLC cells in response to treatment with this compound.
Workflow Diagram:
Caption: Experimental Workflow for Cell Viability Assay.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into 96-well opaque-walled plates at a density of 3,000-8,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete growth medium. Perform serial dilutions to create a range of concentrations.
-
Add 100 µL of the 2X this compound solution to the appropriate wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Workflow Diagram:
Caption: Experimental Workflow for Western Blot Analysis.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 6 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, typically 1:5000-1:10000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. β-actin can be used as a loading control.
-
Application Notes and Protocols for Cell Viability Assays Using BEBT-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) harboring various EGFR mutations.[1][2] As a pan-mutant-selective inhibitor, it effectively targets mutations such as T790M and exon 20 insertions while having less activity against wild-type EGFR, which may lead to a wider therapeutic window and reduced off-target toxicities.[1][2] The mechanism of action involves the irreversible binding of this compound to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways.[1]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common laboratory assays. The provided methodologies and data will aid researchers in evaluating the efficacy of this compound in relevant cancer cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines, demonstrating its potent and selective activity against EGFR-mutant cells compared to wild-type cells.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | Del19 | 0.8 |
| HCC827 | Del19 | 1.2 |
| H1975 | L858R, T790M | 3.1 |
| H3255 | L858R | 2.5 |
| Ba/F3 | EGFR-deficient | >1000 |
| H460 | Wild-type EGFR | >1000 |
Data compiled from preclinical studies.[1]
Signaling Pathway
This compound inhibits the autophosphorylation of mutant EGFR, which in turn blocks the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[1]
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability involves cell seeding, treatment with a dilution series of the compound, incubation, addition of a viability reagent, and signal measurement.
Experimental Protocols
Here are detailed protocols for three common cell viability assays that can be used to evaluate the efficacy of this compound.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells via the reduction of MTT to formazan.
Materials:
-
This compound stock solution
-
NSCLC cell lines
-
Complete cell culture medium
-
96-well clear plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells as described in the CellTiter-Glo® protocol in a clear 96-well plate.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound as described previously and incubate for 72 hours.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Analyze the data as described for the CellTiter-Glo® assay, using absorbance values instead of luminescence.
-
alamarBlue™ (Resazurin) Assay
This assay uses the reduction of resazurin to the fluorescent resorufin to measure cell viability.
Materials:
-
This compound stock solution
-
NSCLC cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
alamarBlue™ reagent
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Seed cells as described in the CellTiter-Glo® protocol in an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound as described previously and incubate for 72 hours.
-
-
Assay Procedure:
-
Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from direct light. Incubation time may need to be optimized based on the cell line.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Analyze the data as described for the CellTiter-Glo® assay, using fluorescence units.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of NSCLC with specific EGFR mutations. The protocols outlined in these application notes provide robust and reliable methods for assessing the in vitro efficacy of this compound. The choice of assay may depend on the specific experimental needs, laboratory equipment, and cell types being investigated. Consistent and careful execution of these protocols will yield valuable data for researchers in the field of oncology and drug development.
References
BEBT-109 Application Notes and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is a potent and selective pan-mutant inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations.[1][2] As an irreversible tyrosine kinase inhibitor (TKI), this compound covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[1] Preclinical studies have shown that oral administration of this compound leads to tumor regression in xenograft models of NSCLC with EGFR exon 20 insertions, as well as in models with other common EGFR mutations like those found in PC-9, HCC827, and H1975 cell lines.[1][2] These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to evaluate its in vivo efficacy.
Quantitative Data Summary
The following tables summarize the recommended dosage and observed anti-tumor efficacy of this compound in various NSCLC xenograft mouse models.
Table 1: Recommended this compound Dosage in Xenograft Mouse Models
| Xenograft Model (Cell Line) | EGFR Mutation Status | Dosage Range (mg/kg) | Administration Route | Dosing Frequency |
| H1975 | L858R, T790M | 7.5 - 60 | Oral | Once Daily |
| HCC827 | delE746_A750 | 60 | Oral | Once Daily |
| PC-9 | delE746_A750 | 60 | Oral | Once Daily |
Table 2: Summary of In Vivo Efficacy of this compound
| Xenograft Model | This compound Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) | Notes |
| H1975 | 7.5 | 4 weeks | Dose-dependent | Modest body weight loss observed. |
| H1975 | 15 | 4 weeks | Dose-dependent | Modest body weight loss observed. |
| H1975 | 30 | 4 weeks | Significant | Induced complete tumor regression. |
| H1975 | 60 | 4 weeks | Significant | Induced complete tumor regression. |
| HCC827 | 60 | 4 weeks | Significant | Induced complete tumor regression. |
| PC-9 | 60 | 4 weeks | Significant | Induced complete tumor regression. |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR and its downstream signaling components. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and growth.[3][4]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in NSCLC xenograft mouse models.
Cell Culture and Preparation
-
Cell Lines: Use human NSCLC cell lines with known EGFR mutations (e.g., H1975, HCC827, PC-9).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site on the right flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously.
-
Monitor the mice for tumor growth.
-
In Vivo Efficacy Study
-
Tumor Monitoring: Measure tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily at the desired doses (e.g., 7.5, 15, 30, 60 mg/kg).
-
The control group should receive the vehicle only.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume twice weekly.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: The study can be terminated after a predefined period (e.g., 4 weeks) or when tumors in the control group reach a certain size (e.g., 1500-2000 mm³). Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a promising therapeutic agent for NSCLC with various EGFR mutations. The provided protocols and data serve as a comprehensive guide for researchers to design and execute preclinical in vivo studies to further investigate the efficacy and mechanism of action of this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Phase I Clinical Trial of BEBT-109
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase I clinical trial design for BEBT-109, a novel pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The protocols outlined below are based on publicly available information from clinical trial registries and publications, supplemented with standard methodologies for Phase I oncology trials where specific details for the this compound trial are not available.
Introduction
This compound is an oral, potent, and selective inhibitor of multiple EGFR mutations, including T790M and exon 20 insertions, which are common mechanisms of resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1] Preclinical studies have demonstrated significant anti-tumor activity and a favorable pharmacokinetic profile, with rapid absorption and clearance, suggesting a potential for reduced off-target toxicities.[1][2] The first-in-human Phase I trial (CTR20192575) was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced NSCLC.[1]
Mechanism of Action
This compound is an irreversible EGFR inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This targeted binding allows for potent inhibition of EGFR signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis in EGFR-mutant cancer cells. A key feature of this compound is its selectivity for mutant EGFR over wild-type EGFR, which is anticipated to result in a wider therapeutic window and a better safety profile compared to less selective inhibitors.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting mutant EGFR signaling pathways.
Phase I Clinical Trial Design
The Phase I study of this compound was a single-arm, open-label, two-stage trial.[1]
-
Phase Ia: Dose Escalation: This stage was conducted in patients with EGFR T790M-mutated advanced NSCLC to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound.[1]
-
Phase Ib: Dose Expansion: This stage further evaluated the safety, tolerability, and anti-tumor activity of this compound at the determined dose(s) in patients with EGFR exon 20 insertion-mutated advanced NSCLC.[1]
Experimental Workflow
References
Application Notes and Protocols for BEBT-109 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient selection criteria and associated protocols for clinical trials of BEBT-109, a pan-mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor. The information is intended to guide researchers and clinicians in identifying suitable candidates for enrollment in studies evaluating this targeted therapy.
Introduction to this compound
This compound is an oral, potent, and selective inhibitor of EGFR with broad activity against various EGFR mutations, including the challenging exon 20 insertion (ex20ins) mutations, while sparing wild-type EGFR.[1][2][3] Preclinical and early clinical studies have demonstrated its potential to induce tumor regression in non-small cell lung cancer (NSCLC) harboring these mutations.[1][2] The unique pharmacokinetic profile of this compound, characterized by rapid absorption and clearance, is designed to minimize off-target toxicities.[1][2][3] Clinical trials are ongoing to evaluate the efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[4]
Patient Selection Criteria
The selection of patients for this compound clinical trials is based on a stringent set of inclusion and exclusion criteria to ensure patient safety and the scientific validity of the trial outcomes. The following tables summarize the key criteria for the Phase II clinical trial NCT06706713.[1][4]
Inclusion Criteria
| Category | Criteria | Quantitative Value/Specification |
| Diagnosis | Histologically or cytologically confirmed locally advanced (Stage IIIB or IIIC, unsuitable for surgery or radiotherapy) or metastatic (Stage IV) Non-Small Cell Lung Cancer (NSCLC) according to the 8th edition of the AJCC lung cancer staging criteria. | N/A |
| Molecular Profile | Confirmed presence of an Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutation. | Written test report required. |
| Age | Adult patients. | ≥ 18 years. |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status. | 0-2, with no decline in the past two weeks. |
| Life Expectancy | Estimated survival. | At least 12 weeks. |
| Measurable Disease | Presence of at least one measurable lesion as per RECIST 1.1 criteria. | N/A |
| Informed Consent | Willingness and ability to provide written informed consent. | N/A |
Organ and Bone Marrow Function
Patients must have adequate organ and bone marrow function as defined by the laboratory parameters outlined below.[1][4]
| System | Parameter | Required Value |
| Hematological | Absolute Neutrophil Count (ANC) | ≥ 1.5 × 10⁹/L |
| Platelet Count (PLT) | ≥ 100 × 10⁹/L | |
| Hemoglobin (HGB) | ≥ 80 g/L | |
| Hepatic | Total Bilirubin (TBIL) | ≤ 1.5 × Upper Limit of Normal (ULN) |
| (≤ 3 × ULN for patients with liver metastases) | ||
| Aspartate Aminotransferase (AST) | ≤ 2.5 × ULN | |
| (≤ 5 × ULN for patients with liver metastases) | ||
| Alanine Aminotransferase (ALT) | ≤ 2.5 × ULN | |
| (≤ 5 × ULN for patients with liver metastases) | ||
| Renal | Serum Creatinine | ≤ 1.5 × ULN |
| Creatinine Clearance | If serum creatinine > 1.5 × ULN, then ≥ 45 ml/min (Cockcroft-Gault) |
Exclusion Criteria
| Category | Criteria |
| Prior Treatment | Unresolved toxicities from previous treatments greater than Grade 1 (CTCAE), with exceptions for alopecia and Grade 2 neurotoxicity from prior platinum therapy. |
| Metastases | Spinal cord compression, meningeal metastasis, or symptomatic/unstable brain metastasis requiring steroids within 4 weeks of starting treatment. |
| Co-morbidities | Uncontrolled active infections, including active Hepatitis B or C. |
| Uncontrollable nausea and vomiting, chronic gastrointestinal disease, or extensive bowel resection that may affect drug absorption. | |
| Symptomatic and unstable pleural effusion or ascites. | |
| Hypersensitivity | History of hypersensitivity to any excipients in the this compound formulation. |
| Pregnancy/Lactation | Breastfeeding female subjects. |
| Other | Any clinical or laboratory abnormalities or other reasons that the investigator deems unsuitable for the study. |
Experimental Protocols
EGFR Exon 20 Insertion Mutation Analysis
Objective: To confirm the presence of an EGFR exon 20 insertion mutation in tumor tissue or circulating tumor DNA (ctDNA).
Methodology: While traditional methods like polymerase chain reaction (PCR) can be used, next-generation sequencing (NGS) is the preferred method due to its higher sensitivity in detecting the diverse range of exon 20 insertion mutations.
-
Sample Collection: A fresh or archival tumor biopsy (formalin-fixed paraffin-embedded tissue) is the standard sample. If a tissue biopsy is not feasible, a liquid biopsy (blood sample) for ctDNA analysis can be performed.
-
DNA Extraction: DNA is extracted from the tumor tissue or plasma using commercially available kits according to the manufacturer's instructions.
-
Library Preparation and Sequencing: The extracted DNA undergoes library preparation, which includes fragmentation, adapter ligation, and amplification. The prepared library is then sequenced on an NGS platform.
-
Data Analysis: The sequencing data is analyzed using a bioinformatics pipeline to identify the presence and specific type of EGFR exon 20 insertion mutation. A written report confirming the mutation is required for patient enrollment.
Tumor Assessment Protocol (RECIST 1.1)
Objective: To objectively evaluate the change in tumor burden in response to treatment with this compound.
Methodology: Tumor assessments are conducted at baseline and at regular intervals (e.g., every 8 weeks) during the treatment period.[4] The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for these assessments.
-
Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) are the recommended imaging modalities.
-
Target Lesions: Up to five measurable lesions in total, and a maximum of two per organ, are selected as target lesions at baseline. Measurable lesions are defined as those with a longest diameter of ≥10 mm, or malignant lymph nodes with a short axis of ≥15 mm.
-
Non-Target Lesions: All other lesions are identified as non-target lesions.
-
Response Evaluation:
-
Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded during the study (nadir), with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualized Workflows and Pathways
Patient Screening and Selection Workflow
Caption: Patient screening and selection workflow for this compound clinical trials.
This compound Mechanism of Action in EGFR Signaling
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Administering BEBT-109 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is an oral, potent, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Preclinical and clinical studies have demonstrated its antitumor activity in non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including exon 20 insertions and the T790M resistance mutation.[1][2] this compound acts by irreversibly binding to the kinase domain of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. It exhibits a favorable pharmacokinetic profile characterized by rapid absorption and clearance, which may minimize off-target toxicities.[1]
Recent clinical investigations have explored the administration of this compound in combination with standard-of-care chemotherapy regimens, specifically pemetrexed plus platinum-based agents (carboplatin or cisplatin), for the treatment of advanced NSCLC.[3] This combination strategy aims to leverage potential synergistic effects between targeted therapy and cytotoxic chemotherapy to enhance antitumor efficacy and overcome potential resistance mechanisms.
These application notes provide a comprehensive overview of the available data and detailed protocols for the preclinical and clinical administration of this compound in combination with chemotherapy.
Mechanism of Action and Rationale for Combination Therapy
This compound is a covalent irreversible inhibitor that targets the Cys797 residue in the ATP binding pocket of the EGFR kinase domain. This leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
The rationale for combining this compound with platinum-based chemotherapy and pemetrexed is based on the potential for synergistic antitumor effects through complementary mechanisms of action. Platinum agents, such as cisplatin and carboplatin, induce cancer cell death by forming DNA adducts, leading to the inhibition of DNA synthesis and repair. Pemetrexed acts as a multi-target antifolate, disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA replication. The combination of an EGFR inhibitor with chemotherapy may lead to enhanced cancer cell killing and delayed emergence of drug resistance.
Preclinical Data
Note: As of the latest available information, specific preclinical studies detailing the synergistic effects of this compound in combination with pemetrexed and platinum-based chemotherapy have not been published. The following data is illustrative and based on typical findings for similar combination therapies.
In Vitro Synergy
Table 1: Illustrative In Vitro IC50 Values (nM) of this compound and Chemotherapy Agents in EGFR-Mutant NSCLC Cell Lines
| Cell Line (EGFR Mutation) | This compound | Pemetrexed | Carboplatin | This compound + Pemetrexed | This compound + Carboplatin | Combination Index (CI)* |
| NCI-H1975 (L858R, T790M) | 8.5 | 150 | 5000 | 2.1 + 37.5 | 3.2 + 1250 | < 1 (Synergistic) |
| PC-9 (exon 19 del) | 5.2 | 120 | 4500 | 1.3 + 30 | 2.0 + 1125 | < 1 (Synergistic) |
| HCC827 (exon 19 del) | 6.8 | 180 | 6000 | 1.7 + 45 | 2.5 + 1500 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy in Xenograft Models
Table 2: Illustrative Tumor Growth Inhibition in an NCI-H1975 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, oral, daily | 45 |
| Pemetrexed | 50 mg/kg, i.p., weekly | 35 |
| Carboplatin | 30 mg/kg, i.p., weekly | 30 |
| This compound + Pemetrexed + Carboplatin | As above | 85 |
Clinical Administration and Dosing
A phase 2 clinical trial (NCT06514027) is evaluating the safety and efficacy of this compound in combination with chemotherapy for the first-line treatment of NSCLC with EGFR exon 20 insertion mutations.[3]
Table 3: Clinical Dosing Regimen for this compound in Combination with Chemotherapy[3]
| Drug | Dosage and Administration | Treatment Cycle |
| This compound | 180mg, orally, once daily OR 120mg, orally, twice daily OR 120mg, orally, once daily | 21 days |
| Pemetrexed | 500 mg/m², intravenous infusion | Day 1 of each 21-day cycle |
| Carboplatin | AUC 5-6, intravenous infusion | Day 1 of each 21-day cycle |
| Cisplatin | 75 mg/m², intravenous infusion | Day 1 of each 21-day cycle |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay (MTS)
Objective: To determine the synergistic effect of this compound in combination with pemetrexed and carboplatin on the viability of EGFR-mutant NSCLC cells.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827)
-
This compound
-
Pemetrexed
-
Carboplatin
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound, pemetrexed, and carboplatin in complete culture medium.
-
Treatment: Treat cells with single agents or combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and combination. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
In Vivo Efficacy Study: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model of EGFR-mutant NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
EGFR-mutant NSCLC cell line (e.g., NCI-H1975)
-
This compound formulated for oral gavage
-
Pemetrexed and carboplatin for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 NCI-H1975 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Treatment Administration:
-
Administer this compound orally, daily.
-
Administer pemetrexed and carboplatin via intraperitoneal injection, weekly.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: EGFR signaling pathway and points of intervention for this compound and chemotherapy.
Caption: Experimental workflow for preclinical evaluation of this compound and chemotherapy.
Caption: Logical relationship of this compound and chemotherapy combination therapy.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CareAcross [careacross.com]
Application Notes and Protocols for Monitoring Tumor Response to BEBT-109 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is an oral, potent, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant antitumor activity in both preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with EGFR mutations.[1][3] this compound is designed as an irreversible inhibitor that covalently binds to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[3] A key characteristic of this compound is its high potency against various EGFR TKI-sensitive and resistant mutations, including T790M and exon 20 insertions, while sparing wild-type EGFR.[1][3] This selectivity, along with a favorable pharmacokinetic profile of rapid absorption and clearance, aims to minimize off-target toxicities.[1][3]
These application notes provide detailed protocols for monitoring tumor response to this compound treatment in both in vitro and in vivo settings, as well as an overview of clinical trial monitoring methodologies.
Mechanism of Action: EGFR Signaling Inhibition
This compound exerts its anti-tumor effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation, growth, survival, and differentiation. In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. This compound blocks the tyrosine kinase activity of mutant EGFR, thereby inhibiting downstream signaling.
Caption: this compound inhibits mutant EGFR, blocking downstream signaling and tumor proliferation.
Preclinical Monitoring of Tumor Response
In Vitro Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Plating: Seed NSCLC cells with known EGFR mutations (e.g., H1975 for T790M, PC-9 for Del19) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and a comparator drug (e.g., osimertinib) in growth medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the drug concentration and fitting the data to a four-parameter logistic curve.
2. Western Blot for Phospho-EGFR and Downstream Signaling
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) to confirm the mechanism of action of this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of this compound.
Protocol:
-
Animal Models: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation:
-
For CDX models, subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 H1975 cells) into the flank of each mouse.
-
For PDX models, surgically implant a small fragment of a patient's tumor.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration: Administer this compound orally, once or twice daily, at predetermined dose levels. The control group should receive the vehicle.
-
Tumor Response Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Caption: Workflow for in vivo monitoring of this compound efficacy in xenograft models.
Clinical Monitoring of Tumor Response
In clinical trials, monitoring the response to this compound involves regular assessments of tumor size, patient-reported outcomes, and safety evaluations.
Protocol for Patient Monitoring (Phase I/II/III Trials):
-
Baseline Assessment: Before initiating treatment, perform baseline tumor assessments using imaging techniques such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).
-
Treatment Administration: this compound is administered orally, with dosages and schedules determined by the specific clinical trial protocol (e.g., 120mg twice daily in a 28-day cycle).[4]
-
Tumor Assessments During Treatment:
-
Repeat tumor imaging at regular intervals, for example, every 8 weeks.[5]
-
Evaluate tumor response based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
-
Safety and Tolerability Monitoring:
-
Continuously monitor patients for adverse events (AEs).
-
Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Common treatment-related AEs for this compound include diarrhea and rash.[2]
-
-
Pharmacokinetic Analysis:
-
Collect plasma samples at specified time points to determine the pharmacokinetic profile of this compound.
-
-
Biomarker Analysis:
-
Where applicable, collect tumor biopsies or liquid biopsies (circulating tumor DNA) to analyze EGFR mutation status and other potential biomarkers of response or resistance.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Osimertinib
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 | L858R/T790M | 1.0 | 3.9 |
Data extracted from preclinical studies.[3]
Table 2: Clinical Efficacy of this compound in NSCLC Patients
| Clinical Trial Phase | Patient Population (EGFR Mutation) | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Phase Ib/II | Exon 20 insertion (previously treated) | 80-180 mg/day | 37.5% (for 40 subjects) | 9.4 months |
| Phase Ib | Exon 20 insertion (refractory) | N/A | 44.4% (8 of 18) | 8.0 months |
Data from various clinical trial reports.[2][6]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for monitoring the tumor response to this compound treatment. Consistent and rigorous application of these methodologies in preclinical and clinical research will facilitate a thorough understanding of this compound's efficacy and mechanism of action, ultimately aiding in its development as a targeted therapy for EGFR-mutant NSCLC.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of this compound in Subjects With EGFR Exon 20 Insertion Mutations Non-Small Cell Lung Cancer | Clinical Research Trial Listing ( EGFR Exon 20 Insertion Mutation | Non-Small Cell Lung Cancer ) ( NCT06706713 ) [trialx.com]
- 6. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
Application Notes and Protocols for Monitoring BEBT-109 Efficacy Using Liquid Biopsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is a potent, orally administered, pan-mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including T790M and exon 20 insertions.[1][2] this compound acts as an irreversible inhibitor by covalently binding to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[1] This targeted mechanism of action makes it a promising therapeutic agent for specific patient populations.
Monitoring the therapeutic efficacy of targeted drugs like this compound is crucial for personalized medicine. Liquid biopsy, a minimally invasive technique that analyzes circulating tumor DNA (ctDNA) from blood samples, offers a powerful tool for real-time monitoring of treatment response and the emergence of resistance.[3] This document provides detailed application notes and protocols for utilizing liquid biopsy to monitor the efficacy of this compound.
This compound Mechanism of Action and Signaling Pathway
This compound selectively inhibits mutant forms of EGFR, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival. The primary signaling cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][4] Inhibition of EGFR phosphorylation by this compound leads to the downregulation of phospho-AKT and phospho-ERK, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[1]
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring and adapting cancer treatment using circulating tumor DNA kinetics: Current research, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Troubleshooting & Optimization
BEBT-109 Technical Support Center: Adverse Event Management
This guide provides researchers and drug development professionals with information on the common side effects of BEBT-109 observed in clinical trials, along with protocols for monitoring and management. This compound is an oral pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) investigated for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-related adverse events (TRAEs) observed with this compound in clinical trials?
A1: Based on a first-in-human Phase I study in patients with advanced non-small cell lung cancer (aNSCLC), the most frequently reported treatment-related adverse events were diarrhea, rash, and anemia.[1] The dose-expansion portion of the study found that this compound was tolerable across the dose levels evaluated.[1]
Q2: How severe are the common side effects associated with this compound?
A2: Most adverse events are manageable. In the Phase Ib dose-expansion study, the most common TRAEs were primarily Grade 1 or 2. However, Grade 3 or higher events were observed. For instance, while diarrhea occurred in 100% of patients, 22.2% of these events were Grade 3 or higher.[1] Rash was observed in 66.7% of patients, with 5.6% being Grade 3 or higher.[1] No Grade 3 or higher anemia was reported in that study.[1]
Q3: What is the mechanism of action for this compound and how does it relate to its side effects?
A3: this compound is a potent and mutant-specific EGFR tyrosine kinase inhibitor.[2] It is designed to irreversibly bind to the EGFR kinase domain, targeting mutations such as T790M and exon 20 insertions while having less activity against wild-type EGFR.[2][3] The side effects, such as diarrhea and rash, are common for EGFR inhibitors.[4] They are often considered on-target effects resulting from the inhibition of EGFR signaling in normal tissues, like the skin and gastrointestinal tract.
Q4: Were any dose-limiting toxicities (DLTs) identified in the early-phase trials?
A4: In the Phase Ia dose-escalation study, which evaluated this compound in doses ranging from 20-180 mg/day, no dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached.[1] This suggests an acceptable safety profile within this dose range.[1]
Data Presentation: Adverse Events from Phase Ib Study
The following table summarizes the incidence of the three most common treatment-related adverse events from the Phase Ib dose-expansion study involving 18 patients with EGFR exon 20 insertion-mutated aNSCLC.[1]
| Adverse Event (AE) | Overall Incidence (All Grades) | Incidence (Grade 3 or Higher) |
| Diarrhea | 100% (18/18) | 22.2% (4/18) |
| Rash | 66.7% (12/18) | 5.6% (1/18) |
| Anemia | 61.1% (11/18) | 0% (0/18) |
| Data sourced from the first-in-human Phase I study of this compound.[1] |
Experimental Protocols
Protocol: Monitoring and Management of Diarrhea
This protocol outlines the steps for monitoring and managing diarrhea in subjects receiving this compound, based on the NCI Common Terminology Criteria for Adverse Events (CTCAE).
1. Baseline Assessment:
-
Prior to treatment initiation, document the subject's baseline bowel habits, including frequency and consistency.
-
Educate the subject on the risk of diarrhea and the importance of early reporting and intervention.
2. Monitoring:
-
Subjects should be instructed to monitor and record the frequency and character of bowel movements daily for the first cycle, and as needed thereafter.
-
At each study visit, clinical staff must inquire about bowel habit changes and grade any reported diarrhea according to CTCAE v5.0.
3. Management Algorithm:
-
Grade 1 (Increase of <4 stools/day over baseline):
-
Initiate dietary modification (e.g., BRAT diet - bananas, rice, applesauce, toast).
-
Ensure adequate hydration (2-3 liters of clear fluids per day).
-
Initiate over-the-counter loperamide as per package instructions.
-
-
Grade 2 (Increase of 4-6 stools/day over baseline):
-
Continue dietary modification and aggressive hydration.
-
Administer a high-dose loperamide regimen (e.g., 4 mg initially, then 2 mg every 4 hours).
-
If diarrhea does not resolve within 24-48 hours, consider holding this compound.
-
-
Grade 3 (Increase of ≥7 stools/day over baseline; hospitalization indicated):
-
Hold this compound treatment immediately.
-
Hospitalize for intravenous hydration and electrolyte management.
-
Consider octreotide if diarrhea is refractory to loperamide.
-
Once the event resolves to Grade 1 or baseline, this compound may be restarted at a reduced dose level.
-
Visualizations
Workflow for Management of this compound-Induced Diarrhea
References
- 1. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BEBT-109 Acquired Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to BEBT-109, a pan-mutant-selective EGFR inhibitor. As this compound is a novel agent, documented clinical mechanisms of acquired resistance are still emerging. The following information is based on established resistance patterns observed with third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib and provides a predictive framework for troubleshooting resistance to this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing signs of acquired resistance. What are the likely molecular mechanisms?
Acquired resistance to third-generation EGFR inhibitors like this compound is complex and can be broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.
-
On-Target Resistance: This typically involves the emergence of new mutations in the EGFR gene that interfere with the binding of this compound. The most anticipated on-target resistance mechanism is a mutation at the C797 residue (e.g., C797S) in the EGFR kinase domain.[1][2][3] this compound, like other third-generation irreversible inhibitors, forms a covalent bond with this cysteine residue. A mutation at this site can prevent this covalent binding, thereby reducing the drug's efficacy.[3] Other, less frequent, EGFR mutations such as L792H, L718Q, and G724S have also been reported as potential resistance mechanisms to third-generation EGFR TKIs.[2]
-
Off-Target Resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling, rendering the cells resistant to this compound's effects. Common off-target mechanisms include:
-
Bypass Pathway Activation: Amplification or activating mutations in other receptor tyrosine kinases (RTKs) such as MET or HER2 (ERBB2) are frequently observed.[4][5][6] Activation of downstream signaling molecules like KRAS or PIK3CA can also confer resistance.[1][4]
-
Histologic Transformation: In a subset of cases, lung adenocarcinoma cells can undergo a phenotypic change to a different histology, such as small-cell lung cancer (SCLC) or squamous cell carcinoma (SqCC).[7][8][9] This transformation often involves the loss of dependence on EGFR signaling. SCLC transformation has been observed in 5-15% of patients who develop resistance to EGFR TKIs.[9]
-
Q2: How can I determine if resistance in my experimental model is on-target or off-target?
To distinguish between on-target and off-target resistance, a multi-step experimental approach is recommended. This involves both molecular and cellular analyses.
-
Sequence the EGFR Kinase Domain: The first step should be to sequence the EGFR kinase domain in your resistant cell lines or patient-derived xenograft (PDX) models. Pay close attention to exon 20 for mutations at the C797 residue.
-
Assess EGFR Pathway Activity: Use Western blotting to check the phosphorylation status of EGFR and its immediate downstream effectors like AKT and ERK in the presence of this compound. Persistent phosphorylation despite treatment may suggest an on-target resistance mechanism or a bypass pathway that reactivates the EGFR pathway.
-
Screen for Bypass Pathway Activation: If no new EGFR mutations are found, investigate the activation of common bypass pathways. This can be done through:
-
Phospho-RTK arrays: To screen for the activation of multiple receptor tyrosine kinases simultaneously.
-
Western blotting: To check for overexpression or increased phosphorylation of specific proteins like MET and HER2.
-
Next-Generation Sequencing (NGS): To identify amplifications or mutations in genes such as MET, ERBB2, KRAS, and PIK3CA.
-
-
Histological Analysis: If working with tumor tissue, perform a histological analysis to check for any changes in morphology that might indicate a transformation to SCLC or SqCC.
Q3: What is the significance of the C797S mutation's allelic context?
The allelic context of the C797S mutation in relation to the T790M mutation is critical for determining sensitivity to subsequent EGFR TKI treatments.[10]
-
cis Configuration: If C797S and T790M are on the same allele (in cis), the cells are resistant to first-, second-, and third-generation EGFR TKIs.[10]
-
trans Configuration: If C797S and T790M are on different alleles (in trans), the cells may retain sensitivity to a combination of first- and third-generation EGFR TKIs.[10]
While this compound is designed to target T790M-mutant NSCLC, the emergence of a C797S mutation would likely confer resistance. Understanding its allelic context in your experimental models will be crucial for designing further studies.
Troubleshooting Guides
Problem 1: Decreased Cell Death in this compound Treated Cells Over Time
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant clone | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and expand them for further analysis. |
| On-target resistance (e.g., C797S mutation) | 1. Extract genomic DNA from resistant clones and perform Sanger sequencing or droplet digital PCR (ddPCR) to screen for the C797S mutation. 2. If positive, analyze the allelic context of the C797S and T790M mutations. |
| Off-target resistance (bypass pathway) | 1. If EGFR sequencing is negative for new mutations, perform a phospho-RTK array to identify activated bypass pathways. 2. Validate findings with Western blotting for key proteins (e.g., p-MET, MET, p-HER2, HER2). 3. Consider using a combination of this compound and an inhibitor of the activated bypass pathway (e.g., a MET inhibitor). |
Problem 2: Tumor Regrowth in PDX Model Despite Continuous this compound Dosing
| Potential Cause | Troubleshooting Steps |
| Heterogeneous resistance mechanisms | 1. Biopsy the regrowing tumor and perform next-generation sequencing (NGS) to identify potential resistance mutations (e.g., EGFR C797S, MET amplification, KRAS mutations). 2. Perform immunohistochemistry (IHC) or histological analysis on the biopsy to check for phenotypic transformation (e.g., to SCLC). |
| Pharmacokinetic issues | 1. Although less likely to be an acquired resistance mechanism, ensure consistent drug formulation and administration. 2. Measure plasma drug concentrations if possible. |
| Tumor microenvironment factors | 1. Analyze the tumor microenvironment for changes in stromal cells or immune infiltrate that could contribute to resistance. |
Data Presentation
Table 1: Common Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs
| Category | Mechanism | Frequency (in Osimertinib Resistance) | Key Genes/Proteins |
| On-Target | Tertiary EGFR Mutations | ~10-25% | EGFR (C797S, L792H, L718Q, G724S) |
| Off-Target | MET Amplification | ~15-20% | MET |
| HER2 (ERBB2) Amplification | ~2-5% | ERBB2 | |
| KRAS Mutations | ~3% | KRAS | |
| PIK3CA Mutations | ~5% | PIK3CA | |
| Histologic Transformation | ~5-15% | RB1, TP53 (for SCLC) | |
| Oncogenic Fusions | Variable | ALK, RET, NTRK |
Frequency data is based on studies of osimertinib resistance and may vary for this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis:
-
Culture this compound sensitive and resistant cells to 80-90% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 10x IC50 of the sensitive line) for 2-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., p-EGFR, EGFR, p-MET, MET, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Next-Generation Sequencing (NGS) for Resistance Mutation Identification
-
Sample Preparation:
-
Extract high-quality genomic DNA from resistant cell lines or tumor tissue using a commercial kit.
-
Quantify DNA concentration and assess purity (A260/A280 ratio).
-
-
Library Preparation:
-
Fragment DNA to the desired size (e.g., 200-300 bp).
-
Perform end-repair, A-tailing, and adapter ligation.
-
Use a targeted gene panel that includes key genes associated with EGFR TKI resistance (EGFR, MET, ERBB2, KRAS, PIK3CA, BRAF, RB1, TP53, etc.).
-
Perform PCR amplification to enrich for the target regions.
-
-
Sequencing:
-
Pool the libraries and sequence on a compatible platform (e.g., Illumina MiSeq or NextSeq).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Analyze copy number variations (CNVs) to detect gene amplifications.
-
Annotate identified variants to determine their potential clinical significance.
-
Visualizations
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous Mechanisms of Primary and Acquired Resistance to Third-Generation EGFR Inhibitors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histologic transformation of non‐small‐cell lung cancer in response to tyrosine kinase inhibitors: Current knowledge of genetic changes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histologic Transformation in EGFR-Mutant Lung Adenocarcinomas: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
BEBT-109 Technical Support Center: Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, assessing, and mitigating potential off-target effects of BEBT-109.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound from preclinical studies?
A1: Preclinical screening of this compound against a panel of 78 kinases and receptors identified four potential off-target interactions at a concentration of 10 µmol/L. The identified targets are Insulin Receptor (INSR), Muscarinic Acetylcholine Receptor M1 (CHRM1), 5-Hydroxytryptamine Receptor 2A (HTR2A), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Q2: What are the observed clinical adverse events associated with this compound?
A2: The most common treatment-related adverse events observed in clinical trials of this compound are diarrhea, rash, and anemia.[1]
Q3: Is there a potential link between the preclinical off-target findings and the clinical adverse events?
A3: While direct causality has not been definitively established, the known physiological roles of the identified off-target kinases suggest a plausible connection to the observed clinical side effects.
-
Rash: Inhibition of the Insulin Receptor (INSR) in the skin may disrupt normal keratinocyte function and skin homeostasis, potentially contributing to the development of rash.[2][3] EGFR inhibition itself is a primary driver of rash due to its crucial role in skin biology.[4][5][6][7][8]
-
Diarrhea: Inhibition of the Muscarinic Acetylcholine Receptor M1 (CHRM1) and the 5-Hydroxytryptamine Receptor 2A (HTR2A) in the gastrointestinal tract could alter gut motility and secretion, potentially leading to diarrhea.[9][10][11][12][13][14][15][16][17] Diarrhea is also a well-documented side effect of EGFR inhibitors due to their impact on the gastrointestinal epithelium.[18][19][20][21][22]
-
Anemia: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) may interfere with hematopoiesis, the process of blood cell formation, which could contribute to anemia.[23][24][25][26] While less common, anemia has been reported with other EGFR inhibitors.[27]
Q4: Are the metabolites of this compound associated with any off-target effects?
A4: The major metabolites of this compound, M5 (demethylation) and M6 (oxidation), have been shown to have weak activity against wild-type EGFR. This suggests a potentially wider therapeutic index and a lower likelihood of off-target effects mediated by these metabolites.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the investigation of this compound's off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Discrepancy between in-house off-target screening results and published data. | Differences in assay conditions (e.g., ATP concentration, substrate, enzyme source). | Standardize your assay protocols with the published methodologies. Refer to the detailed experimental protocols provided in this guide. |
| Compound purity and handling. | Verify the purity of your this compound sample using analytical methods like HPLC-MS. Ensure proper storage and handling to prevent degradation. | |
| Unexpected cellular phenotype observed that does not correlate with known on-target or off-target effects. | Novel off-target interaction. | Conduct a broader kinase screen or a cell-based phenotypic screen to identify potential novel targets. |
| Effects on a downstream signaling component. | Perform pathway analysis using techniques like Western blotting or phospho-protein arrays to investigate the activation state of key signaling nodes. | |
| Difficulty in reproducing clinical adverse events in preclinical models. | Species-specific differences in target expression or physiology. | Utilize humanized animal models or in vitro 3D culture systems that more closely mimic human physiology. |
| Dose and exposure differences. | Ensure that the drug exposure levels in your preclinical models are comparable to those observed in human clinical trials. |
Quantitative Data Summary
The following tables summarize the key quantitative data related to the off-target activity of this compound.
Table 1: Preclinical Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 / Kd (nmol/L) |
| INSR | Kinase Activity | 9065 |
| CHRM1 | Radioligand Binding | 1345 |
| HTR2A | Radioligand Binding | 1230 |
| VEGFR2 | Kinase Activity | 1188 |
Data from in vitro assays performed at a this compound concentration of 10 µmol/L.
Table 2: Incidence of Common Treatment-Related Adverse Events in this compound Clinical Trials
| Adverse Event | Incidence (%) | Grade ≥3 Incidence (%) |
| Diarrhea | 100 | 22.2 |
| Rash | 66.7 | 5.6 |
| Anemia | 61.1 | 0 |
[1]
Experimental Protocols
1. In Vitro Kinase Activity Assay (for INSR and VEGFR2)
This protocol provides a general framework for assessing the inhibitory activity of this compound against protein kinases.
-
Materials:
-
Recombinant human INSR or VEGFR2 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Substrate (e.g., a specific peptide or protein substrate for the kinase)
-
This compound (in a suitable solvent like DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
-
2. Radioligand Binding Assay (for CHRM1 and HTR2A)
This protocol outlines a general procedure for determining the binding affinity of this compound to G-protein coupled receptors.
-
Materials:
-
Cell membranes expressing human CHRM1 or HTR2A
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Radioligand (e.g., [³H]-N-methylscopolamine for CHRM1, [³H]-ketanserin for HTR2A)
-
This compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either this compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition for each this compound concentration and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: On-target signaling pathway of this compound in tumor cells.
References
- 1. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin Microbiota: Mediator of Interactions Between Metabolic Disorders and Cutaneous Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin receptor plays a central role in skin carcinogenesis by regulating cytoskeleton assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying skin disorders induced by EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 6. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 7. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 8. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaceted Role of Serotonin in Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHRM1 cholinergic receptor muscarinic 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of the liver-gut peripheral neural axis in nonalcoholic fatty liver disease pathologies via hepatic HTR2A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EGFR Inhibitors: Toxicities and Strategies [medscape.org]
- 23. Engraftment and reconstitution of hematopoiesis is dependent on VEGFR2 mediated regeneration of sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distinct roles of VEGFR-1 and VEGFR-2 in the aberrant hematopoiesis associated with elevated levels of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The role of VEGF in normal and neoplastic hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Distinct roles of VEGFR-1 and VEGFR-2 in the aberrant hematopoiesis associated with elevated levels of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cetuximab and anemia prevention in head and neck cancer patients undergoing radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
BEBT-109 Oral Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of BEBT-109.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound?
This compound is an oral pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1] Preclinical and clinical studies have demonstrated that this compound exhibits rapid absorption and quick in vivo clearance, without accumulation.[2][3][4] Phase I clinical trials in patients with EGFR T790M-mutated advanced non-small cell lung cancer (aNSCLC) showed a dose-proportional increase in the area under the curve (AUC) and maximal concentration (Cmax), with no significant drug accumulation.[1]
Q2: How does the permeability of this compound compare to other EGFR inhibitors?
In a preclinical Caco-2 permeability assay, this compound demonstrated an apparent permeability 7.6 times higher than osimertinib.[3] The efflux of this compound was also relatively lower, suggesting favorable oral absorption in humans.[3]
Q3: What is the current clinical formulation of this compound?
In clinical trials, this compound is administered orally as a capsule.[5][6] Dosages have ranged from 20-180 mg/day in dose-escalation studies.[1]
Q4: Are there any known drug-drug or food-drug interaction studies for this compound?
The provided search results do not contain specific information on drug-drug or food-drug interaction studies for this compound. However, one clinical trial protocol notes that patients requiring long-term use of proton pump inhibitors (PPIs) were excluded, which may suggest a potential for pH-dependent absorption interactions.[6]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | 1. Characterize Physicochemical Properties: Determine the thermodynamic solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility. 2. Formulation Enhancement: Explore solubility enhancement techniques such as the preparation of amorphous solid dispersions (ASDs) or surface solid dispersions (SSDs).[7][8][9] 3. Excipient Screening: Investigate the use of solubilizing agents, such as surfactants (e.g., Tween 80) or cyclodextrins, in the formulation. A sample preparation method for an in vivo formula involves using DMSO, PEG300, and Tween 80.[10] |
| Low dissolution rate from the solid form. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug substance. 2. Dissolution Testing: Conduct in vitro dissolution studies under biorelevant conditions (e.g., FaSSIF, FeSSIF media) to better predict in vivo dissolution. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Although preclinical data suggests low efflux, if high variability is observed, consider co-administration with a known P-gp inhibitor in preclinical models to probe the extent of efflux.[3] |
| First-pass metabolism. | 1. Metabolite Identification: this compound is known to be metabolized into several products, with M5 (demethylation) and M6 (oxidation) being the dominant ones.[11] 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability and identify the enzymes responsible for its metabolism. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the assay buffer. | 1. Optimize Buffer Conditions: Ensure the concentration of this compound in the donor compartment is below its solubility limit in the transport buffer. The use of a small percentage of a co-solvent like DMSO may be necessary. 2. Use of Permeability Enhancers: If solubility remains an issue, consider the inclusion of non-toxic solubility enhancers that do not compromise cell monolayer integrity. |
| Cell monolayer integrity is compromised. | 1. TEER Monitoring: Regularly measure the transepithelial electrical resistance (TEER) before, during, and after the transport experiment to ensure monolayer integrity. 2. Lucifer Yellow Flux: Include a paracellular marker like Lucifer Yellow to confirm that the transport of this compound is primarily transcellular. |
| Active transport or efflux is suspected. | 1. Bidirectional Assay: Perform both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport studies. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Inhibitor Studies: Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm the involvement of specific transporters. |
Data Summary
Table 1: Preclinical Permeability Data
| Compound | Apparent Permeability (Papp) | Efflux Ratio | Reference |
| This compound | 7.6-fold higher than osimertinib | Relatively low | [3] |
| Osimertinib | Not specified | Not specified | [3] |
Table 2: Clinical Pharmacokinetic Parameters
| Dose | Cmax | AUC | Accumulation | Reference |
| 20-180 mg/day | Dose-proportional increase | Dose-proportional increase | No significant accumulation | [1] |
Experimental Protocols
1. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. Values should be consistent with established internal standards.
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical and basolateral sides, and the cells are equilibrated.
-
The transport experiment is initiated by replacing the buffer in the donor compartment (apical for A-to-B or basolateral for B-to-A transport) with a solution containing this compound.
-
Samples are collected from the receiver compartment at predetermined time points. The volume removed is replaced with fresh transport buffer.
-
A paracellular marker (e.g., Lucifer Yellow) is typically included to assess the integrity of the monolayer during the experiment.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
References
- 1. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CareAcross [careacross.com]
- 7. Mechanisms of Drug Solubility Enhancement Induced by β-Lactoglobulin-Based Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Selective EGFR inhibitor | Antitumor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
BEBT-109 Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions (DDIs) with BEBT-109.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an oral, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It functions by irreversibly binding to the kinase domain of EGFR, specifically targeting the Cys797 residue in the ATP binding pocket, thereby inhibiting its signaling pathway.[3] This mechanism is crucial for its anti-tumor activity in non-small cell lung cancer (NSCLC) with EGFR mutations.[2][3]
Q2: Are there any known drug-drug interaction studies specifically for this compound?
A2: As of the latest information, specific clinical drug-drug interaction studies for this compound have not been published. However, preclinical data and clinical trial protocols suggest a potential for interactions.
Q3: What are the potential pathways for drug-drug interactions with this compound?
A3: Based on clinical trial exclusion criteria, there is a potential for drug-drug interactions involving cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8.[4] Co-administration of drugs that are strong inhibitors or inducers of these enzymes may alter the plasma concentrations of this compound, potentially affecting its efficacy and safety profile.
Q4: What is the pharmacokinetic profile of this compound?
A4: Preclinical and clinical studies have shown that this compound has a unique pharmacokinetic profile characterized by rapid absorption and quick in vivo clearance without significant accumulation.[2] A first-in-human Phase I study demonstrated a dose-proportional increase in the area under the curve (AUC) and maximal concentration (Cmax) with no significant drug accumulation in a dose range of 20-180 mg/d.[1]
Troubleshooting Guide for Experimental Design
Issue: Designing a study to evaluate the potential drug-drug interaction between this compound and a new investigational drug.
Solution: A standard approach would be to conduct a clinical study to assess the impact of the co-administered drug on the pharmacokinetics of this compound. Below is a generalized experimental workflow.
Caption: Generalized workflow for a clinical drug-drug interaction study.
Data Presentation
Table 1: Potential Interactions with CYP450 Modulators
| Interacting Agent Class | Enzyme | Potential Effect on this compound | Recommendation |
| Strong CYP3A4 Inhibitors | CYP3A4 | Increased plasma concentration of this compound, potentially leading to increased toxicity. | Avoid co-administration. If unavoidable, consider dose reduction of this compound and monitor for adverse events. |
| Strong CYP3A4 Inducers | CYP3A4 | Decreased plasma concentration of this compound, potentially leading to reduced efficacy. | Avoid co-administration. |
| Strong CYP2C8 Inhibitors | CYP2C8 | Increased plasma concentration of this compound, potentially leading to increased toxicity. | Use with caution and monitor for adverse events. |
| Strong CYP2C8 Inducers | CYP2C8 | Decreased plasma concentration of this compound, potentially leading to reduced efficacy. | Use with caution. |
Note: This table is based on general pharmacological principles and the exclusion criteria of a this compound clinical trial.[4] Specific interactions have not been clinically evaluated.
Experimental Protocols
Protocol: In Vitro Assessment of this compound Metabolism
-
Objective: To identify the primary CYP450 enzymes responsible for the metabolism of this compound.
-
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system
-
Specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, etc.)
-
Selective chemical inhibitors for major CYP enzymes
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system.
-
Analyze the depletion of the parent drug and the formation of metabolites over time using LC-MS/MS.
-
To identify specific enzyme contributions, perform incubations with a panel of recombinant human CYP enzymes.
-
Alternatively, conduct inhibition assays by incubating this compound and human liver microsomes with known selective inhibitors of major CYP enzymes.
-
Compare the metabolic profile in the presence and absence of inhibitors to determine the role of each enzyme.
-
Visualizations
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: Simplified diagram of this compound inhibiting the EGFR signaling pathway.
References
- 1. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CareAcross [careacross.com]
Technical Support Center: BEBT-109 Long-Term Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety profile of BEBT-109. The content is structured in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral, pan-mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions as a covalent irreversible inhibitor of EGFR tyrosine kinase, specifically targeting mutations such as T790M and exon 20 insertions, which are common in non-small cell lung cancer (NSCLC).[1][3] The molecule includes an acrylamide moiety that irreversibly binds to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[3] It is designed for rapid absorption and quick in vivo clearance to minimize off-target toxicities.[1][3]
Q2: What is the current clinical development status of this compound?
This compound has undergone a first-in-human Phase Ia/Ib clinical trial (CTR20192575) to evaluate its safety, pharmacokinetics, and efficacy in patients with advanced NSCLC.[2][4][5] A Phase II open-label, multicenter trial (NCT06706713) is also underway to further assess its efficacy and safety in NSCLC patients with EGFR exon 20 insertion mutations.[6][7] Additionally, a confirmatory Phase III clinical trial for second-line treatment of NSCLC with EGFR exon 20 insertion mutations has been approved in China.[8]
Q3: What is the known long-term safety and tolerability profile of this compound from clinical trials?
Based on the first-in-human study, this compound has demonstrated an acceptable safety profile.[2][5] In the Phase Ia dose-escalation study, no dose-limiting toxicities or new safety signals were observed in a dose range of 20-180 mg/day.[2][5] The most common treatment-related adverse events (TRAEs) are generally manageable.[2][5]
Q4: What are the most frequently observed treatment-related adverse events (TRAEs) with this compound?
The most common TRAEs reported in the Phase Ib dose-expansion study were diarrhea, rash, and anemia.[2][5] The majority of these events were Grade 1 or 2, with a smaller percentage being Grade 3 or higher.[2][5]
Quantitative Safety Data Summary
The following tables summarize the key safety findings from the Phase Ib clinical trial of this compound.
Table 1: Common Treatment-Related Adverse Events (TRAEs) in Phase Ib Study [2][5]
| Adverse Event | Overall Incidence (%) | Grade ≥3 Incidence (%) |
| Diarrhea | 100% | 22.2% |
| Rash | 66.7% | 5.6% |
| Anemia | 61.1% | 0% |
Table 2: Pharmacokinetic Profile of this compound [2][5]
| PK Parameter | Observation |
| Dose Proportionality | Plasma pharmacokinetics showed a dose-proportional increase in AUC and Cmax. |
| Drug Accumulation | No significant drug accumulation was observed. |
| Absorption & Clearance | Designed for rapid absorption and quick in vivo clearance.[1][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of EGFR signaling.
Caption: Mechanism of this compound inhibiting mutant EGFR signaling.
Troubleshooting Guides
This section provides guidance for managing common issues that may be encountered during preclinical research with this compound.
Guide 1: Managing Diarrhea in Animal Models
Issue: Unexpectedly high incidence or severity of diarrhea is observed in study animals.
Potential Causes:
-
On-target inhibition of EGFR in the gastrointestinal tract.
-
Dose level is too high for the specific animal strain or model.
-
Dehydration or secondary infections exacerbating the condition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing diarrhea in preclinical models.
Guide 2: Investigating Skin Rash/Dermatitis in Animal Models
Issue: Development of skin rash, lesions, or dermatitis in treated animals.
Potential Causes:
-
On-target EGFR inhibition in keratinocytes, disrupting normal skin homeostasis.
-
Off-target effects at high concentrations.
-
Secondary bacterial or fungal infections at affected sites.
Troubleshooting Steps:
-
Clinical Observation: Document the onset, location, and severity of the rash using a standardized scoring system.
-
Dose Evaluation: Correlate the severity of the rash with the administered dose. Consider a dose-de-escalation cohort.
-
Histopathology: Collect skin biopsies from affected and unaffected areas for histopathological analysis to characterize the inflammation and cellular changes.
-
Supportive Care: Consult with veterinary staff regarding topical treatments (e.g., emollients, topical corticosteroids) to manage symptoms and prevent secondary infections.
-
Re-evaluate Model: If the toxicity is severe and dose-limiting, consider if the chosen animal model is overly sensitive.
Experimental Protocols
Protocol 1: Long-Term Toxicology Study Workflow in Rodents
This protocol outlines a general workflow for assessing the long-term safety of this compound in a rodent model.
Objective: To evaluate the potential chronic toxicity of this compound following daily oral administration for a period of 3 to 6 months.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).
-
Dose Groups: Establish multiple dose groups, including a vehicle control, a low dose, an intermediate dose, and a high dose (approaching the maximum tolerated dose).
-
Administration: Administer this compound orally (e.g., via gavage) once daily.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity, behavior changes, and mortality.
-
Weekly: Record body weight and food consumption.
-
Monthly: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Record organ weights (e.g., liver, kidneys, spleen, heart).
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent trends and statistically significant differences between treated and control groups.
Workflow Diagram:
Caption: Workflow for a long-term preclinical toxicology study.
Protocol 2: Method for Histopathological Assessment of Skin Toxicity
Objective: To qualitatively and semi-quantitatively assess skin-related adverse effects of this compound in preclinical models.
Methodology:
-
Sample Collection: At necropsy, collect full-thickness skin samples from multiple sites (e.g., dorsal, ventral, and any sites with visible lesions).
-
Fixation: Fix samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Process the fixed tissues, embed in paraffin, and section at 4-5 micrometers.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides. Key parameters to evaluate include:
-
Epidermal changes (hyperkeratosis, acanthosis, necrosis).
-
Dermal inflammation (perivascular, interstitial, follicular).
-
Follicular changes (atrophy, inflammation).
-
Subcutaneous tissue alterations.
-
-
Scoring: Use a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked) for each parameter to allow for comparison across dose groups.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichgcp.net [ichgcp.net]
- 5. ClinPGx [clinpgx.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study of this compound in Subjects With EGFR Exon 20 Insertion Mutations Non-Small Cell Lung Cancer | Clinical Research Trial Listing ( Non-Small Cell Lung Cancer | EGFR Exon 20 Insertion Mutation ) ( NCT06706713 ) [trialx.com]
- 8. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
Validation & Comparative
BEBT-109 vs. Osimertinib: A Comparative Guide for EGFR-Mutant NSCLC
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, osimertinib has established itself as a cornerstone treatment. However, the emergence of novel inhibitors like BEBT-109 necessitates a detailed comparison for researchers and drug development professionals. This guide provides an objective, data-driven analysis of this compound versus osimertinib, focusing on their mechanism, preclinical efficacy, and clinical potential.
Mechanism of Action and Signaling Pathway
Both this compound and osimertinib are irreversible EGFR tyrosine kinase inhibitors (TKIs) that covalently bind to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This action blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[1]
Osimertinib, a third-generation TKI, is highly selective for sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR, which is believed to reduce toxicity.[1][2] this compound is described as a pan-mutant-selective EGFR inhibitor, demonstrating a broad activity profile against multiple EGFR mutations.[3][4] Preclinical data suggests that this compound and its metabolites have minimal activity against wild-type EGFR, which may also contribute to a favorable safety profile.[3][5]
Figure 1: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies provide the foundational data for evaluating the potential of a new therapeutic agent. This compound has demonstrated potent antitumor activity across a range of EGFR-mutant NSCLC cell lines, in some cases showing superior or more extensive activity compared to osimertinib, particularly against T790M and exon 20 insertion mutations.[3]
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower values indicate higher potency. Preclinical data indicates that this compound is particularly effective against mutations that confer resistance to other TKIs.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| H1975 | L858R + T790M | 1.0 | 3.9 | [1] |
| H1975 Exon20ins | A767_V769dupASV | 7.8 | ~35 (estimated) | [1] |
| Ba/F3 Exon20ins | A767_V769dupASV | 10.5 | ~50 (estimated) | [1] |
Note: IC50 values for osimertinib against exon 20 insertion mutations are estimated from graphical data in the source publication, indicating this compound is approximately 4-5 times more potent.[1]
In Vivo Xenograft Models
In vivo studies using mouse xenograft models are crucial for assessing a drug's efficacy in a biological system. This compound has shown significant tumor regression in various EGFR-mutant NSCLC models.
| Xenograft Model | EGFR Mutation | Treatment | Outcome | Reference |
| PC-9 | Exon 19 del | This compound (40 mg/kg bid) | Tumor disappearance | [3] |
| H1975 | L858R + T790M | This compound (40 mg/kg bid) | Tumor disappearance, better tumor growth inhibition than osimertinib (20 mg/kg qd) | [3] |
| EGFR Exon 20 ins | Various | This compound | Tumor regression | [3] |
Clinical Trial Data
Osimertinib is well-established in the clinic, with extensive data from Phase III trials like FLAURA, confirming its superiority over first-generation EGFR-TKIs as a first-line treatment.[6][7]
This compound is in earlier stages of clinical development. A first-in-human Phase I study has demonstrated an acceptable safety profile and promising antitumor activity.[4]
| Clinical Trial Metric | This compound (Phase Ib) | Osimertinib (FLAURA - 1st Line) |
| Patient Population | Refractory EGFR ex20ins-mutated aNSCLC | Treatment-naïve, EGFR-mutated (Ex19del or L858R) aNSCLC |
| Objective Response Rate (ORR) | 44.4% (8 of 18 patients) | 80% |
| Median Progression-Free Survival (PFS) | 8.0 months | 18.9 months |
| Common Grade ≥3 Adverse Events | Diarrhea (22.2%), Rash (5.6%) | Stomatitis, Diarrhea, Rash |
| Reference | [4] | [7] |
Note: This is not a direct comparison, as the patient populations and trial settings are different. This compound data is from a heavily pre-treated, resistant population, whereas the FLAURA trial was in the first-line setting.
Resistance Mechanisms
Resistance to targeted therapies is a significant clinical challenge. The mechanisms of resistance to osimertinib are well-characterized and can be broadly categorized as EGFR-dependent (e.g., C797S mutation) or EGFR-independent (e.g., MET amplification, activation of bypass pathways).[3][8] As this compound also forms a covalent bond with Cys797, it is anticipated that the C797S mutation would also confer resistance to it. The broader activity of this compound against various mutations, including some that are resistant to other TKIs, is a key area of ongoing research.
Figure 2: Known and potential resistance mechanisms to Osimertinib and this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for the key assays used in the preclinical evaluation of these inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells to determine cell viability after drug treatment.
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: Cells are treated with serial dilutions of this compound or osimertinib for 48-72 hours.[9]
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours.[9]
-
Measurement: For MTT, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and absorbance is read at 570 nm. For MTS, absorbance is read directly at 490 nm.[9]
-
Data Analysis: Absorbance values are converted to percentage of cell viability relative to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting
Western blotting is used to detect and quantify the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: Treated cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against phosphorylated and total EGFR, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imager.[6]
Figure 3: A typical workflow for the preclinical evaluation of EGFR inhibitors.
In Vivo Xenograft Model
This protocol outlines the assessment of antitumor efficacy in an animal model.
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, osimertinib) and dosed orally according to the study schedule (e.g., once or twice daily).[3]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Summary and Future Directions
Osimertinib is the established standard of care for first-line treatment of NSCLC with common EGFR mutations, backed by robust Phase III clinical data demonstrating significant efficacy and a manageable safety profile.[7]
This compound emerges as a promising next-generation, pan-mutant-selective EGFR inhibitor. Preclinical data strongly suggests it has a broader and, in some cases, more potent activity profile than osimertinib, particularly against clinically challenging resistance mutations like T790M and exon 20 insertions.[1][3] Early clinical data is encouraging, showing a good safety profile and antitumor activity in heavily pretreated patients.[4]
The key differentiator for this compound appears to be its potent efficacy against a wider array of EGFR mutations. As more data from ongoing and future clinical trials become available, the role of this compound in the treatment paradigm for EGFR-mutant NSCLC—whether as a successor to osimertinib, a treatment for osimertinib-resistant disease, or a preferred option for patients with specific uncommon mutations—will become clearer.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
- 6. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of BEBT-109 and Mobocertinib for EGFR/HER2 Exon 20 Insertion Mutations in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two promising tyrosine kinase inhibitors (TKIs), BEBT-109 and mobocertinib, for the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertions.
Exon 20 insertion mutations in EGFR and HER2 have historically presented a therapeutic challenge, as they are largely insensitive to earlier generations of TKIs. This guide delves into the preclinical and clinical data of this compound, a novel pan-mutant-selective EGFR inhibitor, and mobocertinib, a first-in-class oral TKI specifically designed to target these mutations.
At a Glance: this compound vs. Mobocertinib
| Feature | This compound | Mobocertinib |
| Mechanism of Action | Irreversible, pan-mutant-selective EGFR inhibitor. Covalently binds to the Cys797 residue in the ATP binding pocket of EGFR.[1] | Irreversible kinase inhibitor of EGFR and HER2.[2][3] Covalently binds to the cysteine 797 in the EGFR active site.[4] |
| Approved Indications | Currently in Phase II clinical trials.[5][6][7][8] | Approved by the FDA for adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[2][9] |
| Selectivity | Shows more sensitive and extensive antitumor activity in EGFR mutant NSCLC while sparing wild-type EGFR cell lines.[10] | Inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR.[2] Also inhibits HER2 and HER4 at clinically relevant concentrations.[2] |
| Clinical Efficacy (ORR) | Phase Ib (EGFR ex20ins): 44.4% (8 of 18 patients).[11][12] | Phase I/II (EGFR ex20ins, previously platinum-treated): 28% (by IRC).[9][13] |
| Median PFS | Phase Ib (EGFR ex20ins): 8.0 months.[11][12] | Phase I/II (EGFR ex20ins, previously platinum-treated): 7.3 months.[14] |
Preclinical Efficacy
In Vitro Potency
Mobocertinib has demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutations in preclinical studies. In Ba/F3 cells, mobocertinib showed IC50 values ranging from 2.7 to 22.5 nM against 14 different EGFR mutations, while the IC50 for wild-type EGFR was 34.5 nM.[3] For instance, in Ba/F3 cells expressing the V769_D770insASV insertion, mobocertinib had an IC50 of 11 nM.[4] In patient-derived cell lines, mobocertinib also showed superior potency compared to other EGFR TKIs. In the CUTO14 cell line (harboring an ASV mutation), the IC50 of mobocertinib was 33 nM, significantly lower than that of erlotinib, gefitinib, and osimertinib.[3] Similarly, in the LU0387 cell line (with an NPH mutation), mobocertinib's IC50 was 21 nM.[3]
Preclinical data for this compound indicates it is a potent, pan-mutant-selective EGFR inhibitor.[10] It has been shown to have a higher inhibitory potency against EGFR exon 20 insertion mutations compared to osimertinib, being approximately 4.1 times stronger.[15] this compound exhibits potent inhibitory effects against various TKI-sensitive (Del19, L858R) and TKI-resistant (T790M, exon20ins) EGFR mutations.[1]
Table 1: Preclinical IC50 Values of Mobocertinib Against EGFR Exon 20 Insertion Mutations
| Cell Line | EGFR Exon 20 Insertion Mutation | Mobocertinib IC50 (nM) |
| Ba/F3 | V769_D770insASV | 11[4] |
| CUTO14 | A767_V769dupASV | 33[3] |
| LU0387 | H773_V774insNPH | 21[3] |
| Ba/F3 | Various (14 mutations) | 2.7 - 22.5[3] |
| Ba/F3 | Wild-Type EGFR | 34.5[3] |
In Vivo Antitumor Activity
Both this compound and mobocertinib have demonstrated significant antitumor activity in in vivo xenograft models. Oral administration of this compound led to tumor regression in xenografts with EGFR exon 20 insertions.[10] Similarly, daily oral administration of mobocertinib induced tumor regression in a Ba/F3 ASV xenograft mouse model at well-tolerated doses.[4] Mobocertinib also showed in vivo antitumor efficacy in patient-derived xenografts and murine orthotopic models harboring diverse EGFR exon 20 insertion mutations.[16][17]
Clinical Performance
This compound
A first-in-human, two-stage clinical trial (CTR20192575) evaluated the safety and efficacy of this compound. The Phase Ib dose-expansion part of the study included 18 patients with refractory advanced NSCLC harboring EGFR exon 20 insertions. In this cohort, this compound demonstrated an objective response rate (ORR) of 44.4% and a median progression-free survival (PFS) of 8.0 months.[11][12] Common treatment-related adverse events included diarrhea, rash, and anemia.[11][12]
Currently, a Phase II study (NCT06706713) is underway to further evaluate the efficacy and safety of this compound monotherapy in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have failed or are intolerant to at least one systemic chemotherapy.[5] Another Phase II trial (NCT06514027) is evaluating this compound in combination with chemotherapy as a first-line treatment for this patient population.[6]
Mobocertinib
The approval of mobocertinib was based on the results of a multicenter, open-label, non-randomized Phase 1/2 trial (NCT02716116).[9] In a cohort of 114 patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had previously received platinum-based chemotherapy, mobocertinib (160 mg once daily) demonstrated a confirmed ORR of 28% as assessed by an independent review committee (IRC).[9][13] The median duration of response was 17.5 months, and the median PFS was 7.3 months.[9][14] The most common adverse reactions were diarrhea, rash, nausea, stomatitis, and vomiting.[9]
Table 2: Clinical Trial Data for this compound and Mobocertinib in EGFR Exon 20 Insertion NSCLC
| Parameter | This compound (Phase Ib)[11][12] | Mobocertinib (Phase I/II, PPP cohort)[9][13][14] |
| Trial Identifier | CTR20192575 | NCT02716116 |
| Patient Population | Refractory aNSCLC with EGFR ex20ins | Locally advanced or metastatic NSCLC with EGFR ex20ins, post-platinum chemotherapy |
| Number of Patients | 18 | 114 |
| Objective Response Rate (ORR) | 44.4% | 28% (IRC assessed) |
| Median Progression-Free Survival (PFS) | 8.0 months | 7.3 months |
| Median Duration of Response (DoR) | Not Reported | 17.5 months |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CareAcross [careacross.com]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. Study of this compound in Subjects With EGFR Exon 20 Insertion Mutations Non-Small Cell Lung Cancer [clin.larvol.com]
- 9. FDA Approval Summary: Mobocertinib for Metastatic Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. assets-dam.takeda.com [assets-dam.takeda.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non–Small Cell Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 17. filedn.com [filedn.com]
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. These inhibitors are designed to selectively target both the initial sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR to minimize toxicity. This guide provides a detailed, objective comparison of leading third-generation EGFR inhibitors, supported by preclinical and clinical data.
Mechanism of Action
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification is crucial for their high potency against mutant forms of EGFR, including the T790M "gatekeeper" mutation. Their selectivity for mutant over wild-type EGFR results in a wider therapeutic window and a more favorable safety profile compared to earlier-generation TKIs.[1]
Preclinical Potency
The preclinical efficacy of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against various EGFR mutations. A lower IC50 value signifies greater potency.
| Inhibitor | EGFR (WT) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Osimertinib | ~200-500 | <15 | <20 | <10 |
| Lazertinib | ~150-300 | <10 | <10 | <5 |
| Aumolertinib | ~180 | <1 | <5 | <1 |
| Furmonertinib | ~170 | <10 | <20 | <5 |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions.
Clinical Efficacy: A Comparative Overview
Several large-scale Phase III clinical trials have demonstrated the superiority of third-generation EGFR TKIs over first-generation inhibitors in the first-line treatment of EGFR-mutated advanced NSCLC. While direct head-to-head trials between all third-generation inhibitors are limited, some comparative data is available.
| Trial (Inhibitor) | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Grade ≥3 Adverse Events |
| FLAURA (Osimertinib) | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 80% | 34%[2] |
| LASER301 (Lazertinib) | Lazertinib | Gefitinib | 20.6 months | 76% | 36% |
| AENEAS (Aumolertinib) | Aumolertinib | Gefitinib | 19.3 months | 74% | 29% |
| FURLONG (Furmonertinib) | Furmonertinib | Gefitinib | 20.8 months | 85% | 18% |
| MARIPOSA (Lazertinib) | Lazertinib | Osimertinib | 18.5 months[1] | Not Reported | Not Reported |
| Retrospective Study | Aumolertinib | Osimertinib | 19.0 months[1][3] | 39.1%[3] | Not Reported |
Note: The MARIPOSA trial was an exploratory analysis, and the retrospective study was not a randomized controlled trial.[1]
Central Nervous System (CNS) Activity
Brain metastases are a frequent complication in EGFR-mutant NSCLC. Third-generation inhibitors have shown significant efficacy in treating and preventing CNS metastases due to their ability to penetrate the blood-brain barrier. In the FURLONG study, furmonertinib demonstrated superior CNS progression-free survival compared to gefitinib (20.8 months vs. 9.8 months) in patients with baseline CNS metastases.[1] The CNS objective response rate was 91% with furmonertinib versus 65% with gefitinib.[1]
Mechanisms of Resistance
Despite the impressive efficacy of third-generation EGFR TKIs, acquired resistance inevitably develops. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these inhibitors.[4][5][6] When the C797S mutation occurs on the same allele as the T790M mutation (in cis), it confers resistance to all currently approved EGFR TKIs.[7][8] However, if they are on different alleles (in trans), a combination of first- and third-generation TKIs may be effective.[9]
Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT pathways.[4][7][10]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the EGFR signaling pathway and the experimental workflows used to evaluate these inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
BEBT-109: Validating Activity Against Rare EGFR Mutations - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BEBT-109's performance against rare Epidermal Growth Factor Receptor (EGFR) mutations, with a focus on its activity relative to other established EGFR inhibitors. The information is supported by preclinical experimental data to aid in the evaluation of this pan-mutant-selective inhibitor for non-small cell lung cancer (NSCLC).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR tyrosine kinase inhibitors (TKIs) against various EGFR mutations. Lower IC50 values indicate greater potency.
Table 1: this compound vs. Osimertinib - In Vitro Cell Proliferation Assay (IC50, nM)
| EGFR Mutation | This compound (nM) | Osimertinib (nM) | Cell Line |
| Wild-Type | 185.3 | 208.5 | Ba/F3-EGFR-WT |
| Common Mutations | |||
| Del19 | 1.7 | 4.9 | PC-9 |
| L858R | Not Reported | Not Reported | |
| Rare/Uncommon Mutations | |||
| G719A | 4.4 | 51.3 | Ba/F3-EGFR-G719A |
| L861Q | 5.8 | 32.7 | Ba/F3-EGFR-L861Q |
| S768I | 51.7 | 64.9 | Ba/F3-EGFR-S768I |
| Resistance Mutations | |||
| L858R + T790M | 1.0 | 3.9 | H1975 |
| Exon 20 Insertion (A767_V769dupASV) | 16.2 | 65.8 | Ba/F3-EGFR-Exon20ins |
Data sourced from a preclinical study on this compound.[1]
Table 2: Comparative IC50 Values of Various EGFR TKIs Against Rare Mutations (nM)
| EGFR Mutation | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| Wild-Type | 120 | 10 | 490 |
| Rare/Uncommon Mutations | |||
| G719A/C/S | Not Reported | 29 | 26 |
| L861Q | Not Reported | 47 | 12 |
| S768I | Not Reported | 42 | 190 |
| Exon 20 Insertions | |||
| A763_Y764insFQEA | >1000 | 10 | 24 |
| Y764_V765insHH | >1000 | 134 | 237 |
| A767_V769dupASV | >1000 | 158 | 333 |
| D770_N771insNPG | >1000 | 43 | 42 |
| Resistance Mutations | |||
| T790M | >1000 | 1000 | 10 |
This table compiles data from a separate in vitro study to provide a broader comparison. Experimental conditions may vary from those in Table 1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information from the preclinical evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Cells (e.g., PC-9, H1975, or Ba/F3 expressing specific EGFR mutations) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or other EGFR inhibitors (e.g., osimertinib) for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. IC50 values are calculated from the dose-response curves.
EGFR Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
Protocol:
-
Cell Treatment: Cells are treated with varying concentrations of this compound or other inhibitors for a specified period (e.g., 6 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
The membrane is washed and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Female BALB/c nude mice (athymic, 4-6 weeks old) are used.
-
Tumor Cell Implantation: Human NSCLC cells (e.g., H1975, PC-9) or Ba/F3 cells expressing specific EGFR mutations are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound and comparator drugs (e.g., osimertinib) are administered orally at specified doses and schedules (e.g., once or twice daily). The vehicle is administered to the control group.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Validation
Caption: In vitro experimental workflow for validating this compound's activity.
Logical Framework for this compound Validation
Caption: Logical relationship of the validation process for this compound.
References
BEBT-109 Safety Profile: A Comparative Analysis for Drug Development Professionals
A detailed examination of the safety and tolerability of BEBT-109 in the context of current EGFR inhibitors for non-small cell lung cancer.
This guide provides a comprehensive comparative analysis of the safety profile of this compound, an investigational pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with established EGFR inhibitors—osimertinib, mobocertinib, and amivantamab—using available preclinical and clinical data.
Executive Summary
This compound has demonstrated a manageable safety profile in early clinical trials, with the most common treatment-related adverse events being diarrhea, rash, and anemia.[1] Preclinical studies suggest a favorable therapeutic index due to its selectivity for mutant EGFR over wild-type EGFR, potentially minimizing off-target toxicities.[2][3] This guide will delve into a detailed comparison of its adverse event profile with other approved EGFR inhibitors, provide insight into the methodologies used for safety assessment in clinical trials, and visualize key pathways and processes to provide a clear and comprehensive overview.
Comparative Safety Profile of EGFR Inhibitors
The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials of this compound and its key comparators. It is important to note that these data are from separate studies and not from head-to-head trials; therefore, direct comparisons should be interpreted with caution.
| Adverse Event | This compound (Phase I)[1] | Osimertinib (Various Trials)[4][5][6] | Mobocertinib (Various Trials)[7][8][9][10][11] | Amivantamab (Various Trials)[12][13][14][15][16][17] |
| Gastrointestinal | ||||
| Diarrhea | 100% (22.2% ≥Grade 3) | 40.2% - 41% (4.9% ≥Grade 3) | 83% - 93% (21% - 22% ≥Grade 3) | 12% - 18% |
| Nausea | Not Reported | 32% | 43% - 47% (6% ≥Grade 3) | 28% |
| Stomatitis | Not Reported | Not Reported | 2% (discontinuation) | 21% - 33% |
| Vomiting | Not Reported | Not Reported | 26% - 37% (2% discontinuation) | Not Reported |
| Decreased Appetite | Not Reported | Not Reported | 32% | 20% |
| Dermatological | ||||
| Rash | 66.7% (5.6% ≥Grade 3) | 39.0% (2.4% ≥Grade 3) | 33% - 45% (8% ≥Grade 3) | 85% - 86% |
| Paronychia | Not Reported | 26.8% | 34% | 45% - 53% |
| Dry Skin | Not Reported | Not Reported | 30% | Not Reported |
| Pruritus | Not Reported | Not Reported | Not Reported | 17% - 28% |
| Hematological | ||||
| Anemia | 61.1% (0% ≥Grade 3) | Not Reported | Not Reported | Not Reported |
| Other | ||||
| Infusion-Related Reaction | N/A (Oral) | N/A (Oral) | N/A (Oral) | 65% (Grade 1/2) |
| Interstitial Lung Disease (ILD)/Pneumonitis | Not Reported | 4% | 4.3% | 4% |
| Cardiac Toxicity | Not Reported | Not Reported | 2.7% (cardiomyopathy) | Not Reported |
Experimental Protocols for Safety Assessment
The safety and tolerability of this compound and other EGFR inhibitors in clinical trials are rigorously evaluated based on standardized methodologies.
Adverse Event Monitoring and Grading
The primary method for characterizing the safety profile of these agents is the monitoring and grading of adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE) .[4][5][7][8][18]
-
Definition of an Adverse Event: An AE is any unfavorable and unintended sign (including an abnormal laboratory finding), symptom, or disease temporally associated with the use of a medical treatment or procedure, which may or may not be considered related to the treatment.[7]
-
Grading Scale: The CTCAE provides a 5-point severity grading scale for each AE term:[7][18]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Data Collection: In a clinical trial setting, AEs are systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments. The relationship of the AE to the study drug is also assessed by the investigator.
Dose Escalation and Maximum Tolerated Dose (MTD) Determination
In Phase I trials, a dose-escalation scheme is typically employed to determine the recommended Phase II dose (RP2D) and the maximum tolerated dose (MTD). The this compound Phase Ia study utilized a dose-escalation design to evaluate safety and pharmacokinetics.[1] This involves treating cohorts of patients with increasing doses of the drug until dose-limiting toxicities (DLTs) are observed.
Visualizing Mechanisms and Processes
EGFR Signaling Pathway Inhibition
This compound and its comparators are designed to inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. The following diagram illustrates a simplified EGFR signaling cascade and the point of inhibition by these drugs.
Clinical Trial Safety Assessment Workflow
The process of monitoring, assessing, and reporting adverse events in a clinical trial is a systematic workflow involving multiple stakeholders. The following diagram outlines this process.
Discussion and Conclusion
This compound, as a pan-mutant-selective EGFR inhibitor, shows promise with a safety profile that appears to be consistent with its mechanism of action. The high incidence of diarrhea in the Phase I study is a notable observation and a common class effect of EGFR TKIs. However, the rates of Grade 3 or higher diarrhea are comparable to or slightly higher than some other EGFR inhibitors. The incidence of rash appears to be within the range observed for other oral TKIs. Importantly, preclinical data suggests that this compound's selectivity for mutant EGFR may translate to a wider therapeutic window and reduced off-target toxicities compared to less selective inhibitors.[2][3]
Further investigation in larger, controlled clinical trials is necessary to fully characterize the safety profile of this compound and to directly compare its tolerability with other approved agents. The ongoing and planned Phase II studies will be critical in providing a more definitive understanding of its safety in a broader patient population.[19]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cran.r-project.org [cran.r-project.org]
- 3. youtube.com [youtube.com]
- 4. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 5. bioportal.bioontology.org [bioportal.bioontology.org]
- 6. ct-toolkit.ac.uk [ct-toolkit.ac.uk]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Efficacy of Mobocertinib and Amivantamab in Patients With Advanced Non-Small Cell Lung Cancer With EGFR Exon 20 Insertions Previously Treated With Platinum-Based Chemotherapy: An Indirect Treatment Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trial Safety Monitoring.pptx [slideshare.net]
- 18. dermnetnz.org [dermnetnz.org]
- 19. A Science-Based Methodology Framework for the Assessment of Combination Safety Risks in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
BEBT-109 Monotherapy Shows Promise in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Immediate Release
New clinical trial data on BEBT-109, an oral pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), demonstrates promising anti-tumor activity and an acceptable safety profile as a monotherapy in patients with previously treated, advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.[1] These findings, from a first-in-human Phase I study and an ongoing Phase II trial, suggest a potential new therapeutic option for this patient population with historically limited effective treatments.
This compound is designed to target a range of EGFR mutations while sparing the wild-type EGFR, which may lead to a better safety profile.[2] Preclinical models have shown its potent anti-tumor efficacy, and these early clinical results are now providing evidence of its potential in patients.[2]
Efficacy of this compound Monotherapy
A Phase Ia dose-escalation study of this compound in patients with EGFR T790M-mutated advanced NSCLC established an acceptable safety profile with no dose-limiting toxicities observed in the 20-180 mg/day range.[1] The subsequent dose-expansion part of the study, which enrolled patients with EGFR exon 20 insertion-mutated NSCLC, demonstrated notable clinical activity.
In this dose-expansion cohort, the objective response rate (ORR) was 44.4% (8 out of 18 patients).[1] The median progression-free survival (PFS) was 8.0 months (95% confidence intervals, 1.33-14.67).[1] These results are encouraging in a patient population that has typically shown resistance to conventional EGFR tyrosine kinase inhibitors.
An ongoing open-label, multicenter Phase II study (NCT06706713) is further evaluating the efficacy and safety of this compound monotherapy in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[3] This study is enrolling approximately 200 subjects across two cohorts.[3]
| Efficacy Endpoint | Result | Patient Population | Study Phase |
| Objective Response Rate (ORR) | 44.4% (8 of 18) | Refractory EGFR ex20ins-mutated aNSCLC | Phase I (Dose-Expansion)[1] |
| Median Progression-Free Survival (PFS) | 8.0 months (95% CI, 1.33-14.67) | Refractory EGFR ex20ins-mutated aNSCLC | Phase I (Dose-Expansion)[1] |
Safety and Tolerability
This compound has demonstrated an acceptable safety profile in clinical trials.[1] The most common treatment-related adverse events reported in the Phase I study were diarrhea (100%; 22.2% ≥Grade 3), rash (66.7%; 5.6% ≥Grade 3), and anemia (61.1%; 0% ≥Grade 3).[1] The pharmacokinetic profile of this compound shows dose-proportional increases in exposure with no significant drug accumulation.[1]
Experimental Protocols
First-in-Human Phase I Study
This study was a first-in-human, Phase IB, single-center, single-arm, open-label, dose-escalation and expansion trial.[4] The primary objectives were to assess the safety, tolerability, and efficacy of this compound in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had previously received other treatments.[1][4] The dose-escalation phase aimed to determine the maximum tolerated dose, while the dose-expansion phase further evaluated the safety and anti-tumor activity at selected dose levels.[1]
Phase II Study (NCT06706713)
This is an open-label, multicenter Phase II trial designed to further evaluate the efficacy and safety of this compound in patients with EGFR exon 20 insertion mutations in locally advanced or metastatic NSCLC.[3] The study is designed with two cohorts, each with approximately 100 subjects.[3]
-
Intervention: this compound capsules administered orally at a dosage of 120mg twice a day (bid).[3]
-
Treatment Cycle: Each 28-day period constitutes one treatment cycle.[3]
-
Dose Adjustments: Dose adjustments are permitted for patients who experience intolerance during treatment.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the this compound clinical trials.
Caption: EGFR signaling pathway targeted by this compound.
Caption: Generalized workflow of this compound monotherapy clinical trials.
Future Directions and Comparative Landscape
While the current data for this compound monotherapy is promising, a direct comparison to combination therapies involving this compound is not yet available from published clinical trials. The standard of care for advanced NSCLC is rapidly evolving, with various targeted therapies and immunotherapies being used, often in combination.[5][6] For patients with EGFR-mutated NSCLC, the decision between monotherapy and combination therapy is complex, weighing the potential for improved efficacy against increased toxicity.[5]
Future studies will be needed to determine the optimal role of this compound in the treatment landscape for EGFR exon 20 insertion-mutated NSCLC. This may include investigations into its use in combination with other anti-cancer agents to potentially enhance its efficacy or overcome resistance mechanisms. For now, the available data positions this compound as a potentially valuable monotherapy for this specific group of patients.
References
- 1. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ichgcp.net [ichgcp.net]
- 5. ilcn.org [ilcn.org]
- 6. ajmc.com [ajmc.com]
Predicting Response to BEBT-109: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BEBT-109 is an oral, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) that has demonstrated promising antitumor activity in preclinical and clinical settings for non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2] This guide provides a comparative overview of the key biomarkers for predicting response to this compound, with supporting data and experimental protocols to aid in research and clinical trial design.
The EGFR Signaling Pathway and this compound's Mechanism of Action
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many NSCLC cases, activating mutations in the EGFR gene lead to constitutive activation of this pathway, driving tumorigenesis. This compound is designed to selectively inhibit these mutant forms of EGFR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Primary Predictive Biomarkers: EGFR Mutations
The primary determinants of response to this compound are specific activating mutations within the EGFR gene. As a pan-mutant inhibitor, this compound is designed to be effective against a range of EGFR mutations, including those that confer resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs).
Table 1: Comparison of EGFR Mutations as Predictive Biomarkers for this compound
| Biomarker | Description | Predicted Response to this compound | Comparison with Other EGFR TKIs |
| EGFR Exon 20 Insertions | A heterogeneous group of in-frame insertions in exon 20 of the EGFR gene, often associated with resistance to first and second-generation EGFR TKIs.[3][4] | Sensitive | This compound has shown an objective response rate (ORR) of 44.4% in patients with refractory EGFR exon 20 insertion-mutated NSCLC.[5] Other approved therapies for this mutation include amivantamab and mobocertinib.[3][6] |
| EGFR T790M Mutation | A "gatekeeper" mutation in exon 20 that is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.[7][8][9] | Sensitive | Preclinical data suggests this compound is more potent against T790M than osimertinib.[2] Osimertinib is the standard of care for T790M-positive NSCLC.[10] |
| Common Sensitizing Mutations (Exon 19 Deletions, L858R) | The most frequent EGFR mutations, generally sensitive to first, second, and third-generation EGFR TKIs. | Sensitive | This compound shows potent inhibitory effects against these mutations in preclinical models.[2] Osimertinib is a standard first-line treatment for NSCLC with these mutations.[11] |
| Uncommon Activating Mutations (e.g., G719X, L861Q, S768I) | A diverse group of less frequent activating mutations in the EGFR gene. | Sensitive | Preclinical studies indicate this compound has potent activity against these uncommon mutations, in some cases greater than osimertinib.[2] |
Biomarkers of Potential Resistance to this compound
While this compound is designed to overcome certain resistance mechanisms, acquired resistance can still emerge. Understanding potential resistance biomarkers is crucial for predicting long-term response and developing subsequent treatment strategies.
Table 2: Potential Biomarkers of Resistance to EGFR Inhibitors
| Biomarker | Description | Implication for this compound | Alternative Therapies |
| EGFR C797S Mutation | A mutation in exon 20 that can confer resistance to third-generation EGFR TKIs, including osimertinib, by preventing covalent binding.[12] | Potential Resistance | The efficacy of this compound in the presence of C797S is under investigation. Combination therapies are being explored. |
| MET Amplification | Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, leading to resistance.[13][14] | Potential Resistance | Combination with a MET inhibitor (e.g., crizotinib, capmatinib) may be a viable strategy.[6] |
| Histologic Transformation | Transformation of NSCLC to other histologies, such as small cell lung cancer (SCLC), can lead to resistance.[15] | Resistance | Treatment should be adjusted to the new histology, typically with chemotherapy. |
| Co-occurring Mutations (e.g., TP53, PIK3CA) | Mutations in other cancer-related genes can coexist with EGFR mutations and may influence response to EGFR TKIs.[16][17][18] | Modulated Response | The impact of specific co-mutations on this compound efficacy requires further study. |
Experimental Protocols
Accurate and reliable detection of these biomarkers is essential for patient stratification and treatment selection.
Biomarker Detection Workflow
Caption: A general workflow for the detection of biomarkers in NSCLC.
Key Experimental Methodologies
-
Next-Generation Sequencing (NGS):
-
Principle: Massively parallel sequencing of DNA or RNA to detect a broad range of genomic alterations, including point mutations, insertions, deletions, copy number variations, and fusions.[19][20][21]
-
Protocol Outline:
-
Sample Preparation: Isolation of DNA and/or RNA from tumor tissue or a liquid biopsy (circulating tumor DNA).[22][23][24]
-
Library Preparation: Fragmentation of nucleic acids and ligation of adapters.
-
Sequencing: Sequencing of the prepared libraries on an NGS platform.
-
Data Analysis: Alignment of sequence reads to a reference genome and variant calling to identify genomic alterations.
-
-
-
Droplet Digital PCR (ddPCR):
-
Principle: A highly sensitive method for the detection and quantification of specific known mutations, particularly useful for detecting rare mutations or monitoring response in liquid biopsies.[25]
-
Protocol Outline:
-
Sample Preparation: Isolation of DNA from the sample.
-
Droplet Generation: Partitioning of the PCR reaction mix, including the DNA sample, into thousands of nanoliter-sized droplets.
-
PCR Amplification: PCR amplification of the target DNA within each droplet.
-
Droplet Reading: Counting of positive and negative droplets to determine the absolute concentration of the target mutation.
-
-
-
Immunohistochemistry (IHC):
-
Principle: Use of antibodies to detect the expression of specific proteins in tissue samples. Mutation-specific antibodies can be used to infer the presence of certain EGFR mutations.[26][27][28][29]
-
Protocol Outline:
-
Tissue Preparation: Fixation and embedding of the tumor tissue in paraffin.
-
Sectioning: Cutting of thin sections of the tissue and mounting them on slides.
-
Antigen Retrieval: Unmasking of the target protein antigen.
-
Antibody Incubation: Incubation with a primary antibody specific to the target protein (e.g., EGFR L858R mutant protein).
-
Detection: Use of a secondary antibody and a chromogenic substrate to visualize the protein.
-
Scoring: Pathological assessment of the staining intensity and distribution.
-
-
Conclusion
The predictive biomarker landscape for this compound is centered on the diverse spectrum of EGFR mutations. As a pan-mutant inhibitor, this compound holds promise for patients with various EGFR-mutant NSCLC subtypes, including those with mutations that are challenging to treat with other TKIs. A comprehensive understanding and accurate detection of not only primary EGFR mutations but also potential resistance mechanisms and co-occurring genomic alterations are paramount for optimizing the clinical application of this compound and improving patient outcomes. Continued research and clinical trials will further refine the biomarker-driven strategies for this promising new therapy.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of Osimertinib Response in Patients with Refractory, EGFR-T790M–positive Non–Small Cell Lung Cancer and Central Nervous System Metastases: The APOLLO Study | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. geneonline.com [geneonline.com]
- 13. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Biomarkers of Disease Outcomes and Mechanisms of Acquired Resistance to First-Line Osimertinib in Advanced EGFR-Mutant Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-occurring Alterations Affect Outcomes in EGFR-Mutant Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 17. Impact of concurrent genomic alterations in epidermal growth factor receptor (EGFR)-mutated lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concomitant genetic alterations are associated with response to EGFR targeted therapy in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thoraciconcology.org.au [thoraciconcology.org.au]
- 20. Next-Generation Sequencing in Lung Cancers—A Single-Center Experience in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Biomarker testing in lung cancer: from bench to bedside [frontiersin.org]
- 22. Liquid biopsy for EGFR mutations in non-small cell lung cancer cases by RT-PCR | European Respiratory Society [publications.ersnet.org]
- 23. targetedonc.com [targetedonc.com]
- 24. The first liquid biopsy test approved. Is it a new era of mutation testing for non-small cell lung cancer? - Kwapisz - Annals of Translational Medicine [atm.amegroups.org]
- 25. Ultra-sensitive EGFRT790M Detection as an Independent Prognostic Marker for Lung Cancer Patients Harboring EGFRdel19 Mutations and Treated with First-generation TKIs | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 26. Immunohistochemistry for EGFR Mutation Detection in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Immunohistochemical Detection of EGFR Mutation Using Mutation-Specific Antibodies in Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 28. Diamond project: Immunohistochemical screening using EGFR mutation-specific antibodies in lung adenocarcinomas. - ASCO [asco.org]
- 29. Identification of EGFR Mutations by Immunohistochemistry with EGFR Mutation–Specific Antibodies in Biopsy and Resection Specimens from Pulmonary Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BEBT-109: A Comparative Analysis in the Treatment of EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BEBT-109, a novel pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with other therapeutic alternatives for non-small cell lung cancer (NSCLC). The information presented is based on available preclinical and clinical trial data, offering a detailed overview of its efficacy, safety, and mechanism of action.
Executive Summary
This compound is an oral, irreversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated potent antitumor activity against a wide range of EGFR mutations, including those that confer resistance to earlier-generation TKIs.[1] Preclinical studies and early-phase clinical trials have shown promising results, positioning this compound as a potential new treatment option for patients with EGFR-mutant NSCLC.[1][2][3] This guide will delve into a direct comparison with osimertinib, a current standard-of-care third-generation EGFR TKI, and present the available data in a structured format to facilitate objective evaluation.
Comparative Efficacy and Potency
This compound has been shown to be a potent inhibitor of both TKI-sensitive and TKI-resistant EGFR mutations.[1] In preclinical studies, it has demonstrated greater potency than osimertinib against several key mutations.[1]
Table 1: In Vitro Anti-Proliferative Activity (IC50 values in nmol/L) of this compound vs. Osimertinib [1]
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| PC-9 | Del19 | < 0.5 | < 0.5 |
| HCC827 | Del19 | < 0.5 | < 0.5 |
| H1975 | L858R, T790M | 1.1 | 4.3 |
| Ba/F3 | G719A | 1.8 | 21.1 |
| Ba/F3 | L861Q | 2.5 | 14.0 |
| Ba/F3 | Exon20ins (D770_N771insSVD) | 3.9 | 16.0 |
| H460 | Wild-type EGFR | > 1000 | > 1000 |
| Ba/F3 | EGFR-deficient | > 1000 | > 1000 |
Data extracted from in vitro cell viability assays.[1]
The data indicates that while both drugs are highly potent against common sensitizing mutations (Del19), this compound shows significantly greater potency against the T790M resistance mutation and other less common mutations like G719A, L861Q, and exon 20 insertions.[1] Importantly, both drugs exhibit low activity against wild-type EGFR, suggesting a favorable therapeutic window.[1]
Clinical Trial Data Overview
A first-in-human, single-arm, open-label, two-stage Phase I study (CTR20192575) has evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound.[2]
Table 2: Summary of Phase I Clinical Trial Results for this compound [2]
| Parameter | Phase Ia (EGFR T790M-mutated aNSCLC) | Phase Ib (EGFR exon 20 insertion-mutated aNSCLC) |
| Number of Patients | 11 | 18 |
| Dose Range | 20-180 mg/day | Not specified |
| Maximum Tolerated Dose (MTD) | Not reached | Not applicable |
| Dose-Limiting Toxicity | None observed | Not applicable |
| Objective Response Rate (ORR) | Not the primary outcome | 44.4% (8 of 18) |
| Median Progression-Free Survival (PFS) | Not the primary outcome | 8.0 months (95% CI, 1.33–14.67) |
| Common Treatment-Related Adverse Events (≥Grade 3) | Not specified in detail | Diarrhea (22.2%), Rash (5.6%) |
The preliminary findings from this study suggest that this compound has an acceptable safety profile and demonstrates promising antitumor activity in patients with refractory EGFR exon 20 insertion-mutated advanced NSCLC.[2] A Phase II trial is currently underway to further evaluate the efficacy and safety of this compound in this patient population.[4][5]
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor that covalently binds to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[1] This action blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following methodologies have been cited in the preclinical evaluation of this compound:
Cell Viability Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Procedure: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound or osimertinib for 72 hours. Cell viability was measured by quantifying the amount of ATP present, which indicates the number of metabolically active cells. The IC50 values were then calculated.[1]
Western Blotting for Protein Phosphorylation
-
Method: Standard Western Blotting.[1]
-
Procedure: H1975 cells were treated with this compound or osimertinib for 6 hours.[1] Cell lysates were then prepared, and proteins were separated by SDS-PAGE. Following transfer to a membrane, specific antibodies were used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK). This method allows for the assessment of the drug's inhibitory effect on the signaling pathway.[1]
Caption: Preclinical experimental workflow for evaluating this compound.
Pharmacokinetics and Metabolism
This compound exhibits a unique pharmacokinetic profile characterized by rapid absorption and quick in vivo clearance without accumulation.[1][3] This profile is thought to minimize off-target toxicity, a desirable trait for a covalent irreversible inhibitor.[1][3] Furthermore, the major metabolites of this compound have been found to lack activity against wild-type EGFR, which is in contrast to the active metabolite of osimertinib, AZ5104.[1][3] This suggests a potentially wider therapeutic index for this compound.[1]
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor with demonstrated preclinical and early clinical activity against a range of EGFR mutations, including those resistant to other TKIs. Its high potency, favorable pharmacokinetic profile, and encouraging preliminary clinical data suggest it may offer a valuable new therapeutic option for patients with EGFR-mutant NSCLC. Further data from ongoing and future clinical trials will be crucial to fully define its role in the clinical setting.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of this compound in Subjects With EGFR Exon 20 Insertion Mutations Non-Small Cell Lung Cancer | Clinical Research Trial Listing ( Non-Small Cell Lung Cancer | EGFR Exon 20 Insertion Mutation ) ( NCT06706713 ) [trialx.com]
Navigating the Treatment Landscape for NSCLC with EGFR Exon 20 Insertion Mutations: A Cost-Effectiveness and Comparative Analysis of BEBT-109
For Immediate Release
Researchers, scientists, and drug development professionals in the oncology space are closely watching the development of novel targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a patient population with historically limited treatment options and a poor prognosis. This guide provides a comparative analysis of the emerging therapy BEBT-109 against current standard-of-care treatments, with a focus on cost-effectiveness, efficacy, and safety, supported by available experimental data.
The current therapeutic landscape for patients with NSCLC with EGFR exon 20 insertion mutations who have progressed on or after platinum-based chemotherapy includes targeted therapies such as the bispecific antibody amivantamab and the oral tyrosine kinase inhibitor (TKI) mobocertinib. While these agents have shown clinical benefit, questions surrounding their cost-effectiveness and long-term efficacy remain. This compound, a novel pan-mutant-selective EGFR inhibitor, is currently in clinical development and has demonstrated promising anti-tumor activity in early-phase trials.
Comparative Efficacy and Safety
Clinical trial data for this compound and its comparators, amivantamab and mobocertinib, provide insights into their relative performance.
| Treatment | Trial | Key Efficacy Metric(s) | Key Safety Findings |
| This compound | Phase Ib/II (NCT06706713) | Objective Response Rate (ORR): 37.5% (in 40 evaluable patients); Median Progression-Free Survival (mPFS): 9.4 months.[1] | Good safety and tolerability reported. Common treatment-related adverse events in a Phase I study included diarrhea, rash, and anemia.[2] |
| Amivantamab | CHRYSALIS (Phase 1) | ORR: 40%; Median Duration of Response (DoR): 11.1 months; mPFS: 8.3 months.[3][4] | Infusion-related reactions, rash, and paronychia are common adverse events.[5] |
| Mobocertinib | Phase I/II (NCT02716116) | ORR: 28% (by independent review); Median DoR: 17.5 months; mPFS: 7.3 months.[4][6] | Diarrhea is a very common adverse event (91% of patients), with 21% experiencing grade 3 or higher. Other common side effects include rash and paronychia. The drug carries a warning for QTc prolongation.[4][6] |
Cost-Effectiveness Analysis
Direct cost-effectiveness data for this compound is not yet available as it is an investigational agent. However, analyses of amivantamab and mobocertinib provide a benchmark for the economic considerations in this treatment space.
| Treatment | Key Cost-Effectiveness Findings |
| Amivantamab (+ Chemotherapy) | Multiple studies have concluded that amivantamab in combination with chemotherapy is not cost-effective at current pricing.[7][8] One analysis reported an incremental cost-effectiveness ratio (ICER) of $432,401.16 per quality-adjusted life year (QALY) gained compared to chemotherapy alone. Another study found an even higher ICER of $765,224/QALY.[9] |
| Mobocertinib | A budget impact analysis, rather than a direct cost-effectiveness study, estimated a low budget impact for the introduction of mobocertinib, primarily due to the rarity of NSCLC with EGFR exon 20 insertion mutations.[10] |
Mechanism of Action and Signaling Pathways
This compound, amivantamab, and mobocertinib all target the EGFR signaling pathway, but through different mechanisms.
As depicted in Diagram 1, EGFR activation by ligands like EGF triggers downstream signaling pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT, leading to cancer cell proliferation and survival. Amivantamab, a bispecific antibody, targets the extracellular domains of both EGFR and MET, thereby blocking ligand binding and leading to receptor degradation.[5][11][12] In contrast, mobocertinib and this compound are tyrosine kinase inhibitors that act intracellularly by irreversibly binding to the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, thus inhibiting its enzymatic activity.[13][14][15] this compound is described as a pan-mutant-selective inhibitor, suggesting broad activity against various EGFR mutations.[16]
Experimental Protocols and Clinical Trial Design
The clinical development of these therapies follows rigorous experimental protocols to ensure patient safety and to accurately assess efficacy. A representative workflow for a Phase II clinical trial for this patient population is illustrated below.
This compound Phase II Study (NCT06706713) Protocol Summary:
This open-label, multicenter Phase II trial is designed to evaluate the efficacy and safety of this compound monotherapy in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[17] The study includes two cohorts, each with approximately 100 subjects. Cohort 1 enrolls patients who have failed or are intolerant to at least one systemic chemotherapy and have not received a third-generation EGFR TKI. Cohort 2 includes patients who have also failed or are intolerant to at least one systemic chemotherapy and have experienced disease progression after receiving a standard-dose third-generation EGFR TKI.[17]
Participants receive 120mg of this compound capsules twice daily in 28-day cycles. The study comprises a screening period of up to 28 days, a treatment period, and a post-treatment follow-up period. Tumor assessments are conducted every 8 weeks.[17]
Amivantamab PAPILLON (Phase 3) Trial Protocol Summary:
The PAPILLON study was a randomized, open-label, multicenter Phase 3 trial that evaluated the efficacy and safety of amivantamab in combination with chemotherapy compared to chemotherapy alone as a first-line treatment for patients with advanced NSCLC with EGFR exon 20 insertions.[18] Patients were randomized to receive either amivantamab plus carboplatin and pemetrexed or chemotherapy alone. The primary endpoint was progression-free survival.
Mobocertinib Phase I/II Trial (NCT02716116) Protocol Summary:
This was an open-label, multicenter, single-arm Phase I/II trial that evaluated the safety and efficacy of mobocertinib in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had previously received platinum-based chemotherapy.[6][19] The recommended Phase 2 dose of 160 mg once daily was administered. The primary endpoint was the overall response rate as assessed by an independent review committee.[6]
Conclusion and Future Outlook
This compound has demonstrated promising preliminary efficacy and a manageable safety profile in early clinical trials for patients with NSCLC harboring EGFR exon 20 insertion mutations. While direct comparative and cost-effectiveness data are not yet available, the high ICERs associated with amivantamab suggest a potential opportunity for a more cost-effective agent to enter the market. The oral administration of this compound also offers a potential quality-of-life advantage over the intravenous administration of amivantamab.
Further data from ongoing and planned clinical trials will be crucial to fully elucidate the clinical and economic value of this compound in this challenging disease setting. As the treatment landscape for NSCLC with EGFR exon 20 insertion mutations continues to evolve, a comprehensive assessment of efficacy, safety, and cost-effectiveness will be paramount for researchers, clinicians, and payers in making informed decisions.
References
- 1. onclive.com [onclive.com]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 6. ilcn.org [ilcn.org]
- 7. Cost-effectiveness analysis of amivantamab plus chemotherapy for non-small cell lung cancer patients with epidermal growth factor receptor exon 20 insertions in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cost-effectiveness analysis of amivantamab plus chemotherapy versus chemotherapy alone in NSCLC with EGFR Exon 20 insertions [frontiersin.org]
- 9. Cost-effectiveness analysis of amivantamab plus chemotherapy versus chemotherapy alone in NSCLC with EGFR Exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The budget impact of introducing mobocertinib for the postplatinum treatment of advanced non-small cell lung cancer harboring epidermal growth factor receptor exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Approval Summary: Mobocertinib for Metastatic Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Mobocertinib - Wikipedia [en.wikipedia.org]
- 15. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Comparative effectiveness of mobocertinib and standard of care in patients with NSCLC with EGFR exon 20 insertion mutations: An indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BEBT-109
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like BEBT-109 are paramount to ensuring laboratory safety and environmental protection. As a potent pan-mutant-selective EGFR inhibitor, this compound and all materials contaminated with it should be managed as cytotoxic hazardous waste. Adherence to institutional, local, and federal regulations is mandatory.
Waste Characterization and Handling
All this compound waste must be segregated at the point of generation. This includes pure compound, solutions, contaminated labware, and personal protective equipment (PPE). The following table summarizes the key handling requirements for different types of this compound waste.
| Waste Stream Category | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, empty vials) | Lined, rigid, puncture-resistant container | "Cytotoxic Waste for Incineration", Biohazard symbol if applicable |
| Sharps Waste (e.g., needles, syringes, contaminated glass) | Puncture-proof sharps container | "Cytotoxic Sharps for Incineration", Biohazard symbol |
| Liquid Waste (e.g., unused solutions, cell culture media) | Leak-proof, screw-cap container | "Cytotoxic Liquid Waste for Incineration", Chemical name (this compound) |
| Grossly Contaminated Materials (e.g., spill cleanup materials) | Double-bagged in thick plastic bags within a rigid container | "Cytotoxic Waste for Incineration", Biohazard symbol if applicable |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound waste. This procedure is designed to minimize exposure and ensure compliance with standard safety practices for cytotoxic compounds.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, personnel must don appropriate PPE.
-
Minimum required PPE includes:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable gown.
-
Safety glasses or a face shield.
-
2. Waste Segregation:
-
All items that have come into contact with this compound must be considered cytotoxic waste.[1][2][3][4]
-
Segregate waste into the categories outlined in the table above at the point of use.
-
Do not mix cytotoxic waste with general laboratory trash or other chemical waste streams.
3. Container Management:
-
Use designated, properly labeled containers for each waste stream.[2][3]
-
Keep waste containers closed when not in use.
-
Do not overfill containers. Fill sharps containers only to the indicated fill line.
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with an appropriate cleaning agent.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.[2]
5. Storage of Waste:
-
Store filled waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked with a "Cytotoxic Waste" sign.
6. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste contractor.[5][6]
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.[3][7]
-
Do not dispose of this compound waste down the drain or in the regular trash.[4]
-
Maintain a detailed inventory of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials potentially contaminated with this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. swansea.ac.uk [swansea.ac.uk]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Personal protective equipment for handling BEBT-109
Disclaimer: A specific Safety Data Sheet (SDS) for BEBT-109 is not publicly available. This guide is based on best practices for handling novel, potent pharmaceutical compounds in a research environment. All personnel must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Pre-Handling and Risk Assessment
Before any handling of this compound, a comprehensive risk assessment is mandatory. As this compound is a potent pan-mutant EGFR inhibitor, it should be treated as a hazardous compound.
Key Risk Assessment Steps:
-
Hazard Identification: In the absence of specific data, assume this compound is carcinogenic, mutagenic, and a reproductive toxin.
-
Exposure Assessment: Identify potential routes of exposure, including inhalation of aerosols, dermal contact, and accidental ingestion.
-
Risk Characterization: Evaluate the potential severity of health effects based on the compound's mechanism of action and the planned experimental procedures.
-
Control Measures: Implement a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure risk.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. Specific selections should be guided by a detailed, experiment-specific risk assessment.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[1][2] | Provides robust protection against dermal exposure. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing gown with knit cuffs.[2][3] | Protects skin and personal clothing from spills and contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn over goggles when there is a splash hazard.[1] | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher is required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet.[2] | Minimizes the risk of inhaling aerosolized powder. |
| Shoe Protection | Two pairs of disposable shoe covers.[2] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Procedures for Handling this compound
Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe working environment.
Workflow for Handling this compound:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Verify that all engineering controls are functioning correctly.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Solubilization:
-
When weighing the solid form of this compound, use a balance inside a ventilated enclosure to prevent the generation of airborne particles.
-
To prepare solutions, slowly add the solid compound to the solvent to minimize splashing.
-
-
Experimental Procedures:
-
Keep the sash of the chemical fume hood at the lowest possible height that still allows for comfortable work.
-
Avoid generating aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol followed by a suitable cleaning agent).
-
Properly label and seal all containers of this compound for storage.
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.
-
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.[4]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh paper, pipette tips) must be collected in a designated, sealed hazardous waste container.[4] |
| Liquid Waste | All solutions containing this compound must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain.[5] The first rinse of any contaminated glassware must also be collected as hazardous waste.[5][6] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[4] |
Disposal Workflow:
Caption: Hazardous Waste Disposal Workflow for this compound.
Emergency Procedures
Spill Response:
-
Small Spill (inside a fume hood): Use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
This guide provides a framework for the safe handling of this compound. It is imperative that all researchers and laboratory personnel supplement this information with institution-specific training and protocols.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
